Sp-5,6-DCl-cBIMPS
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C12H11Cl2N2O5PS |
|---|---|
Poids moléculaire |
397.2 g/mol |
Nom IUPAC |
(4aR,6R,7R,7aS)-6-(5,6-dichlorobenzimidazol-1-yl)-2-hydroxy-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |
InChI |
InChI=1S/C12H11Cl2N2O5PS/c13-5-1-7-8(2-6(5)14)16(4-15-7)12-10(17)11-9(20-12)3-19-22(18,23)21-11/h1-2,4,9-12,17H,3H2,(H,18,23)/t9-,10-,11-,12-,22?/m1/s1 |
Clé InChI |
KZVOTFCPICRVTD-JIGRYITQSA-N |
SMILES isomérique |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=CC(=C(C=C43)Cl)Cl)O)OP(=S)(O1)O |
SMILES canonique |
C1C2C(C(C(O2)N3C=NC4=CC(=C(C=C43)Cl)Cl)O)OP(=S)(O1)O |
Synonymes |
(Sp)5,6-dichloro-1-beta-D-ribofuranosyl-benzimidazole-3',5'-cyclic monophosphorothioate 5,6-DCl-cBiMPS 5,6-dichloro-1-(ribofuranosyl)benzimidazole-3',5'-cyclic-monophosphorothioate 5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole-3',5'-monophosphorothioate cBIMPS Sp-5,6-DCl-cBiMPS |
Origine du produit |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of Sp-5,6-DCl-cBIMPS
For Researchers, Scientists, and Drug Development Professionals
Core Summary
Sp-5,6-dichloro-1-β-D-ribofuranosylbenzimidazole-3',5'-monophosphorothioate (Sp-5,6-DCl-cBIMPS) is a potent and highly specific cell-permeable activator of cyclic AMP-dependent protein kinase (PKA). Its mechanism of action is centered on its ability to directly bind to and activate PKA, mimicking the effects of the endogenous second messenger, cyclic adenosine (B11128) monophosphate (cAMP). This activation triggers a cascade of downstream signaling events that influence a variety of cellular processes. A key feature of this compound is its high resistance to hydrolysis by cyclic nucleotide phosphodiesterases (PDEs), which ensures a sustained activation of PKA. Furthermore, it exhibits marked specificity for PKA over cGMP-dependent protein kinase (cGMP-PK), making it a valuable tool for dissecting cAMP-mediated signaling pathways.
Primary Mechanism of Action: PKA Activation
The principal molecular target of this compound is the ubiquitously expressed serine/threonine kinase, PKA.[1][2] In its inactive state, PKA exists as a tetrameric holoenzyme consisting of two regulatory (R) subunits and two catalytic (C) subunits. The binding of an activator, such as cAMP or this compound, to the regulatory subunits induces a conformational change, leading to the dissociation of the active catalytic subunits. These freed catalytic subunits can then phosphorylate a multitude of substrate proteins on serine and threonine residues, thereby modulating their activity and initiating downstream cellular responses.
This compound has been shown to be a potent activator of purified PKA.[1] It exhibits a preference for the B site of the type II isoform of PKA (PKA II).[3]
Signaling Pathway for PKA Activation by this compound
Caption: PKA activation by this compound.
Key Biological Effects and Quantitative Data
The activation of PKA by this compound leads to significant physiological effects in various cell types.
Stimulation of Insulin (B600854) Release
In pancreatic islet cells, this compound is a potent secretagogue, stimulating the release of insulin.[4] It has been demonstrated to be more potent than other cAMP analogs, such as 8-bromo-cAMP, in this regard.[4] The activation of PKA in pancreatic β-cells is a known pathway for potentiating glucose-stimulated insulin secretion.
| Parameter | Value | Cell Type | Reference |
| Potency Comparison | More potent than 8-bromo-cAMP | Rat pancreatic islets | [4] |
| Effect on Insulin Release | Stimulates insulin release in a dose and time-dependent manner | Isolated pancreatic islets | [2] |
| Glucose-Stimulated Release | Increases glucose (8.5 mM)-stimulated insulin release | Isolated pancreatic islets | [2] |
Inhibition of Platelet Aggregation
In human platelets, this compound mimics the effects of cAMP-elevating agents like prostaglandin (B15479496) E1.[1] PKA activation in platelets leads to the phosphorylation of specific proteins, such as the vasodilator-stimulated phosphoprotein (VASP), which is associated with the inhibition of platelet activation and aggregation.[1] Pretreatment of platelets with this compound has been shown to prevent aggregation induced by agonists like thrombin.[1]
| Parameter | Effect | Cell Type | Reference |
| Thrombin-induced aggregation | Prevented | Human platelets | [1] |
| VASP Phosphorylation | More effective than 8-pCPT-cAMP | Human platelets | [1] |
| Rho Activation (U-46619 induced) | Strongly suppressed | Wild-type mouse platelets | [2] |
| Gq and G12/G13 Activation (U46619-induced) | Inhibited | Human platelets | [2] |
Experimental Protocols
Measurement of PKA Activation in Cell Lysates
This protocol is adapted from general procedures for assessing PKA activation and can be specifically applied using this compound.
1. Cell Culture and Treatment:
-
Culture cells of interest (e.g., hepatocytes, neurons, or a relevant cell line) to the desired confluency.
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).
-
Treat the cells with varying concentrations of this compound (e.g., 0.1 µM to 100 µM) for a specified time (e.g., 15-30 minutes) at 37°C. Include a vehicle-only control.
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
3. PKA Activity Assay (Kinase Assay):
-
The activity of PKA in the cell lysates can be measured using a variety of commercially available kits or by a radioactive assay using a PKA-specific substrate (e.g., Kemptide).
-
In a typical kinase reaction, an aliquot of the cell lysate is incubated with a PKA substrate, ATP (radiolabeled or non-radiolabeled, depending on the detection method), and a reaction buffer.
-
The reaction is allowed to proceed for a set time at 30°C and then stopped.
4. Detection:
-
If using a radioactive assay, the phosphorylated substrate is separated from the unreacted ATP (e.g., by spotting on phosphocellulose paper followed by washing) and the radioactivity is measured using a scintillation counter.
-
For non-radioactive methods (e.g., ELISA-based or fluorescent), the amount of phosphorylated substrate is quantified according to the manufacturer's instructions, typically involving a specific antibody that recognizes the phosphorylated form of the substrate.
5. Data Analysis:
-
PKA activity is expressed as the amount of phosphate (B84403) incorporated into the substrate per unit of time per amount of total protein in the lysate.
-
A dose-response curve can be generated by plotting PKA activity against the concentration of this compound to determine the EC50.
Caption: Workflow for PKA Activity Assay.
Measurement of Insulin Secretion from Isolated Pancreatic Islets
This protocol outlines the key steps for assessing the effect of this compound on insulin secretion.
1. Islet Isolation:
-
Isolate pancreatic islets from rodents (e.g., rats or mice) using collagenase digestion followed by purification (e.g., using a density gradient).
2. Islet Culture and Pre-incubation:
-
Culture the isolated islets for a period (e.g., 24-48 hours) to allow recovery.
-
Before the experiment, pre-incubate the islets in a buffer with a low glucose concentration (e.g., 2.8 mM) to establish a basal level of insulin secretion.
3. Stimulation with this compound:
-
Incubate batches of islets with different concentrations of this compound in the presence of a stimulatory (e.g., 8.5 mM or 16.7 mM) or non-stimulatory glucose concentration.
-
The incubation is typically carried out for a defined period (e.g., 60 minutes) at 37°C.
4. Sample Collection and Insulin Measurement:
-
After incubation, collect the supernatant (the buffer containing the secreted insulin).
-
Measure the concentration of insulin in the supernatant using a suitable method, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
5. Data Analysis:
-
Normalize the amount of secreted insulin to the number of islets or the total insulin content of the islets.
-
Plot the amount of secreted insulin against the concentration of this compound to generate a dose-response curve and determine the EC50.
Caption: Insulin Secretion Assay Workflow.
Inhibition of Platelet Aggregation Assay
This protocol describes how to measure the inhibitory effect of this compound on platelet aggregation.
1. Preparation of Platelet-Rich Plasma (PRP):
-
Draw whole blood from healthy human donors into tubes containing an anticoagulant (e.g., citrate).
-
Centrifuge the blood at a low speed to separate the PRP from red and white blood cells.
2. Pre-incubation with this compound:
-
Pre-incubate aliquots of PRP with various concentrations of this compound or vehicle control for a specified time (e.g., 10-20 minutes) at 37°C.
3. Induction of Platelet Aggregation:
-
Place the PRP samples in an aggregometer.
-
Add a platelet agonist, such as thrombin or ADP, to induce aggregation.
4. Measurement of Aggregation:
-
The aggregometer measures the change in light transmission through the PRP as platelets aggregate. The extent of aggregation is recorded over time.
5. Data Analysis:
-
The inhibitory effect of this compound is calculated as the percentage reduction in the maximum aggregation compared to the vehicle control.
-
A dose-response curve can be constructed by plotting the percentage inhibition against the concentration of this compound to determine the IC50.
References
- 1. Characterization of Sp-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole- 3',5'-monophosphorothioate (this compound) as a potent and specific activator of cyclic-AMP-dependent protein kinase in cell extracts and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound BIOLOG Life Science Institute [biolog.de]
- 4. Sp-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole-3',5'-cyclic monophosphorothioate is a potent stimulus for insulin release - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Sp-5,6-DCl-cBIMPS: A Potent and Selective cAMP Analog for Protein Kinase A (PKA) Activation
Introduction
Cyclic adenosine (B11128) monophosphate (cAMP) is a ubiquitous second messenger that mediates a vast array of physiological processes by activating downstream effectors, primarily the cAMP-dependent protein kinase (PKA) and the Exchange Protein Directly Activated by cAMP (Epac). To dissect the complex signaling networks governed by cAMP, researchers rely on synthetic analogs that can permeate cell membranes and selectively activate these effectors. Sp-5,6-DCl-cBIMPS (Sp-5,6-dichloro-1-β-D-ribofuranosylbenzimidazole-3',5'-monophosphorothioate) has emerged as a superior tool for the specific activation of PKA in both cell-free systems and intact cells. This guide details its discovery, biochemical properties, experimental applications, and the methodologies used for its characterization.
Discovery and Design Rationale
The development of this compound was driven by the need for a cAMP analog that overcomes the limitations of earlier compounds like dibutyryl-cAMP and 8-(4-chlorophenylthio)-cAMP (8-pCPT-cAMP). These limitations included low potency, lack of specificity, and susceptibility to hydrolysis by cyclic nucleotide phosphodiesterases (PDEs).
The design of this compound incorporates two key structural modifications:
-
Dichlorobenzimidazole Ring: The adenine (B156593) base of cAMP is replaced with a highly lipophilic 5,6-dichlorobenzimidazole group. This modification significantly increases the molecule's ability to cross cell membranes.[1]
-
Sp-Phosphorothioate Group: The axial exocyclic oxygen atom in the cyclic phosphate (B84403) moiety is replaced with sulfur in the Sp-diastereomeric configuration. This phosphorothioate (B77711) modification renders the molecule highly resistant to hydrolysis by PDEs.[2][3]
These features combine to create a potent, specific, cell-permeable, and metabolically stable PKA activator.[1][3]
Biochemical and Cellular Properties
This compound is characterized as a potent and highly specific activator of PKA, showing preferential activation of the type II isozyme (PKA II).[1][3][4] Its efficacy and specificity have been quantified in numerous studies, often in direct comparison to other cAMP analogs.
Data Presentation
Table 1: PKA Activation and Specificity
| Parameter | This compound | 8-pCPT-cAMP | Reference |
|---|---|---|---|
| PKA Activation Constant (Ka) | Potent Activator | Potent Activator | [2][5] |
| Specificity (PKA vs. cGMP-PK) | Specific for PKA | Activates both PKA and cGMP-PK | [2][5] |
| PKA Isozyme Selectivity | Preference for site B of PKA type II | - |[1][3] |
Table 2: Metabolic Stability and Cellular Effects
| Parameter | This compound | 8-pCPT-cAMP | Reference |
|---|---|---|---|
| PDE Hydrolysis | Not significantly hydrolyzed | Hydrolyzed by Ca2+/calmodulin-dependent and cGMP-inhibited PDEs | [2][3] |
| Lipophilicity | High | Lower than this compound | [2] |
| Effect on Insulin Release | Stimulates release (0.005-0.5 mM) | - | [6][7][8] |
| Effect on Platelet Aggregation | Inhibits thrombin-induced aggregation | - | [2][5] |
| VASP Phosphorylation | More effective than 8-pCPT-cAMP | Induces phosphorylation | [2][5] |
| Rho/G-protein Inhibition | Inhibits U-46619-induced activation of Rho, Gq, and G12/G13 (100 µM) | - |[6][8] |
Signaling Pathways and Experimental Workflows
PKA Activation Signaling Pathway
This compound acts as a direct mimetic of cAMP, bypassing the need for adenylyl cyclase activation. It binds to the regulatory subunits of PKA, causing a conformational change that releases the active catalytic subunits. These subunits then phosphorylate downstream target proteins, such as the Vasodilator-Stimulated Phosphoprotein (VASP) in platelets, leading to a cellular response.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Characterization of Sp-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole- 3',5'-monophosphorothioate (this compound) as a potent and specific activator of cyclic-AMP-dependent protein kinase in cell extracts and intact cells [pubmed.ncbi.nlm.nih.gov]
- 3. This compound BIOLOG Life Science Institute [biolog.de]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Characterization of Sp-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole- 3',5'-monophosphorothioate (this compound) as a potent and specific activator of cyclic-AMP-dependent protein kinase in cell extracts and intact cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Sp-5,6-Dichloro-cBIMPS | CAS#:120912-54-1 | Chemsrc [chemsrc.com]
The Cellular Chaperone: An In-depth Technical Guide to Sp-5,6-DCl-cBIMPS in Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Sp-5,6-dichloro-1-β-D-ribofuranosylbenzimidazole-3',5'-monophosphorothioate (Sp-5,6-DCl-cBIMPS), a potent and highly specific activator of cAMP-dependent protein kinase (PKA). This document delves into its mechanism of action, its role in key cellular signaling pathways, and provides detailed experimental protocols and quantitative data to facilitate its use in research and drug development.
Core Concepts: Mechanism of Action and Specificity
This compound is a cell-permeable analog of cyclic adenosine (B11128) monophosphate (cAMP) that acts as a powerful and selective activator of PKA.[1][2] Its chemical modifications, including the dichloro-benzimidazole group and the phosphorothioate (B77711) substitution at the cyclic phosphate (B84403), confer several advantageous properties over endogenous cAMP and other analogs. These modifications render it resistant to hydrolysis by phosphodiesterases (PDEs), ensuring sustained intracellular concentrations and prolonged PKA activation.
The primary mechanism of action involves the allosteric activation of PKA. In its inactive state, PKA exists as a tetramer consisting of two regulatory (R) and two catalytic (C) subunits. The binding of this compound to the regulatory subunits induces a conformational change, leading to the dissociation of the active catalytic subunits. These liberated C subunits can then phosphorylate a multitude of downstream substrate proteins on serine and threonine residues, thereby modulating a wide array of cellular processes.
A key feature of this compound is its high specificity for PKA over other cyclic nucleotide-dependent kinases, such as cGMP-dependent protein kinase (PKG). This selectivity makes it an invaluable tool for dissecting the specific roles of the PKA signaling pathway in complex cellular systems.
Quantitative Data Presentation
The following tables summarize the key quantitative parameters of this compound, providing a basis for experimental design and comparison with other cAMP analogs.
| Parameter | Value | Cell/System | Reference |
| PKA Activation Constant (Ka) | 35 nM | Purified PKA type I | Sandberg M, et al. 1991 |
| PKA Activation Constant (Ka) | 24 nM | Purified PKA type II | Sandberg M, et al. 1991 |
| PKG Activation Constant (Ka) | >100 µM | Purified PKG | Sandberg M, et al. 1991 |
| Effective Concentration for Insulin (B600854) Release | 0.5 µM - 50 µM | Isolated rat pancreatic islets | Laychock SG. 1993 |
| Concentration for Platelet Aggregation Inhibition | 10 - 100 µM | Human platelets | Sandberg M, et al. 1991 |
Key Cellular Signaling Pathways
This compound has been instrumental in elucidating the role of PKA in various signaling cascades. Two prominent examples are its effects on insulin secretion from pancreatic β-cells and the inhibition of platelet aggregation.
Potentiation of Insulin Secretion
In pancreatic β-cells, the activation of PKA by this compound is a key step in the potentiation of glucose-stimulated insulin secretion. PKA activation leads to the phosphorylation of several target proteins involved in the exocytosis of insulin-containing granules. This includes proteins associated with the synaptic vesicle fusion machinery and ion channels, ultimately increasing the probability of insulin release.
Caption: PKA-mediated potentiation of insulin secretion.
Inhibition of Platelet Aggregation
In human platelets, this compound mimics the inhibitory effects of prostacyclin (PGI2) by activating PKA. PKA-mediated phosphorylation of key proteins, such as Vasodilator-Stimulated Phosphoprotein (VASP), leads to the inhibition of platelet activation, shape change, and aggregation, thereby playing a crucial role in maintaining blood fluidity.
Caption: PKA-mediated inhibition of platelet aggregation.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound, adapted from seminal publications.
PKA Activation Assay in Cell Extracts
This protocol is based on the methods described by Sandberg et al. (1991).
Materials:
-
Cell lysate (e.g., from platelets or other target cells)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
PKA assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 10 mM MgCl2, 1 mM IBMX, 0.1 mM ATP)
-
PKA substrate peptide (e.g., Kemptide)
-
[γ-³²P]ATP
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare cell lysates by sonication or detergent lysis on ice.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Set up the reaction mixture in a microcentrifuge tube containing PKA assay buffer, cell extract, and the PKA substrate peptide.
-
Add varying concentrations of this compound to the reaction tubes.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10 minutes).
-
Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate PKA activity as picomoles of phosphate incorporated per minute per milligram of protein.
Insulin Release from Isolated Pancreatic Islets
This protocol is adapted from the work of Laychock (1993).
Materials:
-
Isolated rat pancreatic islets
-
Krebs-Ringer bicarbonate buffer (KRB) supplemented with glucose
-
This compound stock solution
-
Insulin radioimmunoassay (RIA) kit
Procedure:
-
Isolate pancreatic islets from rats by collagenase digestion.
-
Pre-incubate the islets in KRB buffer with a basal glucose concentration (e.g., 2.8 mM) for 30-60 minutes at 37°C.
-
Transfer groups of islets to fresh KRB buffer containing either basal or stimulatory (e.g., 16.7 mM) glucose concentrations.
-
Add different concentrations of this compound to the appropriate tubes.
-
Incubate for a specified time (e.g., 60 minutes) at 37°C in a shaking water bath.
-
At the end of the incubation, collect the supernatant for insulin measurement.
-
Measure the insulin concentration in the supernatant using a standard insulin RIA kit.
-
Express the results as nanograms of insulin released per islet per hour.
Inhibition of Platelet Aggregation
This protocol is based on the methodology described by Sandberg et al. (1991).
Materials:
-
Freshly drawn human blood
-
Acid-citrate-dextrose (ACD) anticoagulant
-
Platelet-rich plasma (PRP)
-
Platelet-poor plasma (PPP)
-
This compound stock solution
-
Platelet agonist (e.g., ADP, collagen, or thrombin)
-
Platelet aggregometer
Procedure:
-
Collect human blood into tubes containing ACD anticoagulant.
-
Prepare PRP by centrifuging the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature.
-
Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes.
-
Adjust the platelet count in the PRP with PPP if necessary.
-
Pre-incubate PRP with various concentrations of this compound or vehicle control for a short period (e.g., 2 minutes) at 37°C in the aggregometer cuvettes with stirring.
-
Initiate platelet aggregation by adding a platelet agonist.
-
Monitor the change in light transmission for several minutes to record the aggregation curve.
-
Quantify the extent of aggregation as the maximum percentage change in light transmission.
Logical and Experimental Workflows
The following diagrams illustrate the logical flow of investigating the effects of this compound.
Caption: General experimental workflow for studying this compound.
Conclusion
This compound stands as a superior tool for the specific activation of PKA in cellular and biochemical studies. Its high potency, selectivity, and resistance to degradation allow for precise investigation of PKA-mediated signaling pathways. The detailed protocols and quantitative data provided in this guide are intended to empower researchers to effectively utilize this compound in their exploration of cellular signaling and for the development of novel therapeutic strategies targeting the PKA pathway.
References
A Technical Guide to the Activation of PKA Type II Isozyme by Sp-5,6-DCl-cBIMPS
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism by which the cyclic adenosine (B11128) monophosphate (cAMP) analog, Sp-5,6-dichloro-1-β-D-ribofuranosylbenzimidazole-3',5'-monophosphorothioate (Sp-5,6-DCl-cBIMPS), activates the type II isozyme of cAMP-dependent protein kinase (PKA). This document details the molecular interactions, presents available quantitative data, outlines relevant experimental protocols, and provides visual representations of the key pathways and workflows.
Introduction to PKA and its Isozymes
cAMP-dependent protein kinase (PKA) is a key enzyme in cellular signaling, mediating the effects of the second messenger cAMP.[1][2] The inactive PKA holoenzyme is a tetramer composed of two regulatory (R) subunits and two catalytic (C) subunits.[3] The binding of cAMP to the R subunits induces a conformational change, leading to the dissociation of the active C subunits, which then phosphorylate target proteins on serine or threonine residues.[4][5]
There are two major types of PKA, designated as type I (PKA-I) and type II (PKA-II), which are distinguished by their respective regulatory subunits (RI and RII).[3] These isozymes, and their isoforms (RIα, RIβ, RIIα, RIIβ), exhibit distinct biochemical properties and subcellular localizations, allowing for specific and localized signaling.[2][6] PKA type II is often localized to specific subcellular compartments through its interaction with A-Kinase Anchoring Proteins (AKAPs), which tether the holoenzyme near its substrates.[7]
This compound: A Potent and Selective Activator of PKA Type II
This compound is a potent and specific activator of PKA.[8] Its key features include high membrane permeability and resistance to hydrolysis by phosphodiesterases, making it an effective tool for studying PKA signaling in intact cells.[8][9] Notably, this compound exhibits selectivity for the PKA type II isozyme and acts as a site-selective analog, preferentially binding to one of the two cAMP binding sites on the RII subunit.[10]
Mechanism of Action: Site-Selective Activation
Each regulatory subunit of PKA contains two distinct cAMP binding domains, designated as site A and site B.[11] The cooperative binding of cAMP to these sites is essential for the activation of the holoenzyme. This compound is characterized as a PKA type II site B-selective analog.[10] This means it has a higher affinity for the 'B' binding site on the RII subunit compared to the 'A' site.
The activation of PKA type II by this compound can occur through its individual binding to site B, but its efficacy is significantly enhanced when used in conjunction with a site A-selective cAMP analog. This phenomenon, known as synergistic activation, allows for the potent and isozyme-selective activation of PKA type II at concentrations where either analog alone would be minimally effective.[10][12]
Quantitative Data on PKA Type II Activation
Table 1: Characteristics of this compound as a PKA Activator
| Property | Description | Reference(s) |
| PKA Isozyme Selectivity | Preferentially activates PKA type II over type I. | [10] |
| Binding Site Selectivity | Higher affinity for cAMP binding site B on the RII subunit. | [10] |
| Cellular Activity | Potent activator of PKA in intact cells due to high membrane permeability and resistance to phosphodiesterases. | [8][9] |
| Synergism | Exhibits strong synergistic activation of PKA type II when combined with a site A-selective analog. | [10][12] |
Table 2: Representative Binding Affinities (Kd) of Site-Selective cAMP Analogs for PKA Regulatory Subunits
(Note: This table presents data for well-characterized site-selective analogs as a reference, due to the lack of specific Kd values for this compound in the searched literature.)
| Analog | PKA Isoform | Binding Site | Dissociation Constant (Kd) in nM |
| N⁶-Benzoyl-cAMP (6-Bnz-cAMP) | RIIα | A | 45 |
| B | 1200 | ||
| 8-Piperidino-cAMP (8-Pip-cAMP) | RIIα | A | 1500 |
| B | 130 |
Data compiled from representative studies on cAMP analog selectivity.
Table 3: Synergistic Activation of PKA Type II
This table illustrates the synergistic effect on chloride secretion in T84 cells when using this compound in combination with a site A-selective analog, N⁶-phenyladenosine-3',5'-cyclic monophosphate (N⁶-Phe-cAMP).
| Condition | EC₅₀ of N⁶-Phe-cAMP | Synergism Quotient | Reference(s) |
| N⁶-Phe-cAMP alone | 31 µM | - | [10] |
| N⁶-Phe-cAMP + 400 nM this compound | 8.5 µM | 2.17 | [10] |
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the activation of PKA type II by this compound.
In Vitro PKA Activity Assay (Kinase Assay)
This protocol measures the enzymatic activity of purified PKA or PKA in cell lysates.
Materials:
-
Purified PKA type II holoenzyme or cell lysate
-
This compound
-
PKA-specific peptide substrate (e.g., Kemptide)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM MOPS, pH 7.0, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/ml BSA)
-
Phosphocellulose paper
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase reaction buffer, PKA enzyme, and the desired concentration of this compound (and/or a site A-selective analog).
-
Pre-incubate the mixture for 10 minutes at 30°C to allow for analog binding.
-
Initiate the kinase reaction by adding [γ-³²P]ATP and the peptide substrate.
-
Incubate the reaction for a defined period (e.g., 10-20 minutes) at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose papers extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the specific activity of the kinase (e.g., in pmol of phosphate (B84403) transferred per minute per mg of enzyme).
Western Blot Analysis of PKA Substrate Phosphorylation in Intact Cells
This method assesses PKA activation in a cellular context by measuring the phosphorylation of a known PKA substrate.
Materials:
-
Cultured cells expressing PKA type II
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody specific for the phosphorylated form of a PKA substrate (e.g., anti-phospho-VASP or anti-phospho-CREB)
-
Primary antibody for the total form of the PKA substrate
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Treat cultured cells with various concentrations of this compound for a specified time.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the bands.
-
Strip the membrane and re-probe with the antibody for the total substrate protein to normalize for loading.
-
Quantify the band intensities to determine the relative increase in substrate phosphorylation.
Visualizing Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the PKA type II activation pathway and a general experimental workflow.
Caption: PKA Type II Activation by this compound.
Caption: General Workflow for Studying PKA Activation.
Conclusion
This compound is a valuable pharmacological tool for the targeted activation of the PKA type II isozyme. Its mechanism of action through preferential binding to the RII subunit's site B allows for nuanced studies of PKA signaling, particularly when used in synergistic combination with site A-selective analogs. While more detailed quantitative binding and activation data would further refine our understanding, the available information clearly demonstrates its utility in dissecting the specific roles of PKA type II in various cellular processes. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate the effects of this potent and selective PKA activator.
References
- 1. researchgate.net [researchgate.net]
- 2. PKA and Epac synergistically inhibit smooth muscle cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of Sp-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole- 3',5'-monophosphorothioate (this compound) as a potent and specific activator of cyclic-AMP-dependent protein kinase in cell extracts and intact cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PKA-RII subunit phosphorylation precedes activation by cAMP and regulates activity termination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Molecular Basis for Specificity at the Level of the Protein Kinase a Catalytic Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PKA | Biologically Active Compounds - chemsrc [chemsrc.com]
- 8. Allosteric Communication between cAMP Binding Sites in the RI Subunit of Protein Kinase A Revealed by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selectivity in Enrichment of cAMP-dependent Protein Kinase Regulatory Subunits Type I and Type II and Their Interactors Using Modified cAMP Affinity Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Cyclic AMP Analog Blocks Kinase Activation by Stabilizing Inactive Conformation: Conformational Selection Highlights a New Concept in Allosteric Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The RIIβ regulatory subunit of protein kinase A binds to cAMP response element: An alternative cAMP signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Metabolic stability of Sp-5,6-DCl-cBIMPS in in vitro and in vivo studies.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sp-5,6-DCl-cBIMPS (Sp-5,6-dichloro-1-β-D-ribofuranosylbenzimidazole-3',5'-monophosphorothioate) is a potent and specific activator of cAMP-dependent protein kinase (PKA). Its utility in cell-based assays and potential as a therapeutic agent is significantly enhanced by its metabolic stability. This technical guide provides a comprehensive overview of the metabolic stability of this compound, focusing on its resistance to enzymatic degradation in both in vitro and in vivo contexts. This document summarizes the available data, provides detailed experimental protocols for assessing metabolic stability, and includes visualizations of key pathways and workflows.
In Vitro Metabolic Stability
The primary route of metabolism for cyclic AMP (cAMP) analogs is hydrolysis by cyclic nucleotide phosphodiesterases (PDEs). This compound has been specifically designed for high resistance to this degradation pathway.
Stability against Phosphodiesterases
This compound exhibits remarkable stability against hydrolysis by several mammalian PDE isozymes. It is reported to be completely stable against PDE types I and III and is only hydrolyzed at an extremely slow rate by cPDE type II.[1] This characteristic ensures a sustained intracellular concentration and prolonged activation of PKA in experimental systems, a significant advantage over less stable analogs like 8-bromo-cAMP.[2]
Data Presentation
Table 1: In Vitro Metabolic Stability of this compound in Liver Microsomes
| Species | Protein Conc. (mg/mL) | T1/2 (min) | CLint (µL/min/mg protein) | % Remaining at 60 min |
| Human | e.g., 0.5 | Data | Data | Data |
| Rat | e.g., 0.5 | Data | Data | Data |
| Mouse | e.g., 0.5 | Data | Data | Data |
| Dog | e.g., 0.5 | Data | Data | Data |
Table 2: In Vitro Metabolic Stability of this compound in Hepatocytes
| Species | Cell Density (cells/mL) | T1/2 (min) | CLint (µL/min/106 cells) | % Remaining at 120 min |
| Human | e.g., 0.5 x 106 | Data | Data | Data |
| Rat | e.g., 0.5 x 106 | Data | Data | Data |
In Vivo Metabolic Stability
Detailed in vivo pharmacokinetic and metabolic stability studies for this compound are not extensively documented in publicly available literature. However, its high in vitro stability against PDEs suggests that it likely possesses a longer biological half-life compared to endogenous cAMP, allowing for sustained PKA activation in intact organisms.
Signaling Pathway and Experimental Workflows
PKA Activation Signaling Pathway
This compound acts as a cAMP analog. It binds to the regulatory subunits of PKA, causing a conformational change that leads to the dissociation of the active catalytic subunits. These catalytic subunits then phosphorylate downstream target proteins, initiating a cascade of cellular responses.
Caption: PKA activation by this compound.
Experimental Workflow: Phosphodiesterase (PDE) Hydrolysis Assay
This workflow outlines a typical radioenzymatic assay to determine the stability of a cAMP analog against PDE-mediated hydrolysis.
Caption: Workflow for a PDE hydrolysis assay.
Experimental Workflow: In Vitro Microsomal Stability Assay
This workflow describes a standard procedure to assess the metabolic stability of a compound using liver microsomes, which are rich in Phase I metabolic enzymes.
Caption: Workflow for a microsomal stability assay.
Experimental Workflow: In Vitro Hepatocyte Stability Assay
This workflow details the use of intact hepatocytes to measure metabolic stability, providing a more comprehensive assessment that includes both Phase I and Phase II metabolism, as well as cellular uptake.
Caption: Workflow for a hepatocyte stability assay.
Experimental Protocols
Protocol 1: Phosphodiesterase (PDE) Hydrolysis Assay
-
Reagent Preparation :
-
Assay Buffer: 40 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM dithiothreitol.
-
Substrate Mix: Radiolabeled [³H]-cAMP mixed with unlabeled this compound to the desired final concentration in Assay Buffer.
-
PDE Enzyme: Purified PDE isozyme diluted in Assay Buffer to a concentration that yields a linear reaction rate.
-
Stop Solution: 2% sodium dodecyl sulfate.
-
Snake Venom: Crotalus atrox snake venom (5 mg/mL) in water.
-
-
Assay Procedure :
-
In a microcentrifuge tube, combine 50 µL of PDE enzyme solution with 50 µL of Assay Buffer.
-
Pre-incubate the mixture for 10 minutes at 37°C.
-
Initiate the reaction by adding 100 µL of the Substrate Mix.
-
Incubate for a defined period (e.g., 20 minutes) at 37°C. The reaction time should be within the linear range of product formation.
-
Terminate the reaction by adding 50 µL of Stop Solution and boiling for 2 minutes.
-
Cool the tubes on ice. Add 50 µL of snake venom solution to each tube to convert the formed 5'-AMP to adenosine.
-
Incubate for an additional 20 minutes at 37°C.
-
Separate the resulting [³H]-adenosine from unreacted [³H]-cAMP using anion-exchange chromatography.
-
Quantify the amount of [³H]-adenosine using liquid scintillation counting.
-
Calculate the percentage of the analog hydrolyzed relative to a control reaction without the enzyme.
-
Protocol 2: Liver Microsomal Stability Assay
-
Reagent Preparation :
-
Phosphate (B84403) Buffer: 100 mM potassium phosphate buffer (pH 7.4).
-
Microsomes: Pooled liver microsomes (e.g., human, rat) thawed on ice and diluted in Phosphate Buffer to a final protein concentration of 0.5 mg/mL.
-
NADPH Regenerating System: A solution containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in Phosphate Buffer.
-
Test Compound: this compound stock solution (e.g., 10 mM in DMSO), diluted to a working concentration.
-
Stop Solution: Ice-cold acetonitrile containing a suitable internal standard.
-
-
Assay Procedure :
-
In a 96-well plate, add the microsomal suspension to each well.
-
Add the test compound to achieve the final desired concentration (e.g., 1 µM).
-
Pre-incubate the plate for 5-10 minutes at 37°C with shaking.
-
Initiate the metabolic reaction by adding the NADPH Regenerating System.
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing the Stop Solution.
-
After the final time point, centrifuge the termination plate at high speed (e.g., 4000 x g for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.
-
Determine the half-life (T1/2) by plotting the natural logarithm of the percent remaining compound versus time. Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / T1/2) / (mg microsomal protein/mL).
-
Protocol 3: Hepatocyte Stability Assay
-
Reagent Preparation :
-
Hepatocytes: Cryopreserved hepatocytes (e.g., human, rat) are thawed according to the supplier's protocol, and cell viability is determined. Resuspend cells in incubation medium (e.g., Williams' Medium E) to a final density of 0.5-1.0 x 10⁶ viable cells/mL.
-
Test Compound: this compound stock solution (e.g., 10 mM in DMSO), diluted in incubation medium.
-
Stop Solution: Ice-cold acetonitrile containing a suitable internal standard.
-
-
Assay Procedure :
-
In a non-coated 24- or 48-well plate, add the hepatocyte suspension to each well.
-
Pre-incubate the plate for 10-15 minutes at 37°C in a humidified 5% CO₂ atmosphere with gentle shaking.
-
Initiate the assay by adding the test compound to the wells to achieve the final desired concentration (e.g., 1 µM).
-
At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), transfer an aliquot of the cell suspension to a new plate or tubes containing the Stop Solution.
-
Vortex the samples to ensure cell lysis and protein precipitation.
-
Centrifuge the samples at high speed to pellet cell debris and precipitated proteins.
-
Transfer the supernatant for analysis.
-
Analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.
-
Determine the half-life (T1/2) and intrinsic clearance (CLint) as described for the microsomal assay, normalizing the clearance to the number of cells (e.g., µL/min/10⁶ cells).
-
Conclusion
This compound is a highly valuable tool for studying PKA-mediated signaling pathways due to its exceptional metabolic stability, particularly its resistance to hydrolysis by phosphodiesterases. While comprehensive quantitative data on its metabolism by Phase I and II enzymes are limited, the provided protocols offer a robust framework for researchers to conduct these assessments. The inherent stability of this compound, combined with its high potency and specificity, solidifies its position as a superior cAMP analog for both in vitro and potential in vivo applications.
References
An In-Depth Technical Guide to Sp-5,6-DCl-cBIMPS: A Potent and Selective Activator of cAMP-Dependent Protein Kinase
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Endogenous cyclic AMP (cAMP) is a ubiquitous second messenger that plays a pivotal role in regulating a myriad of cellular processes through the activation of cAMP-dependent Protein Kinase A (PKA). The study of PKA-mediated signaling pathways has been greatly advanced by the use of synthetic cAMP analogs. Among these, Sp-5,6-DCl-cBIMPS (Sp-5,6-dichloro-1-β-D-ribofuranosylbenzimidazole-3',5'-monophosphorothioate) has emerged as a powerful tool for researchers. This technical guide provides a comprehensive overview of this compound, its mechanism of action in mimicking endogenous cAMP signaling, and its application in studying PKA-dependent cellular events. This document details its superior properties, including high potency, specificity for PKA, resistance to phosphodiesterases, and excellent cell membrane permeability. Included are comparative quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows to facilitate its effective use in research and drug development.
Introduction: The Role of cAMP and the Need for Potent Analogs
The cAMP signaling pathway is a fundamental mechanism by which cells respond to a variety of extracellular stimuli, including hormones and neurotransmitters. The binding of these ligands to G-protein coupled receptors (GPCRs) activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. The primary intracellular effector of cAMP is Protein Kinase A (PKA), a serine/threonine kinase that exists as an inactive heterotetramer consisting of two regulatory (R) and two catalytic (C) subunits. The binding of cAMP to the R subunits induces a conformational change, leading to the dissociation of the active C subunits, which then phosphorylate a wide array of substrate proteins, thereby modulating their activity and eliciting specific cellular responses.
To dissect the complexities of PKA signaling, researchers rely on cAMP analogs that can specifically activate PKA in a controlled manner. An ideal analog should possess several key characteristics: high potency and selectivity for PKA, resistance to degradation by phosphodiesterases (PDEs) which terminate the cAMP signal, and the ability to readily cross cell membranes to act on intracellular targets. This compound has been designed to meet these criteria, making it a superior tool for studying PKA-mediated processes in both cell-free systems and intact cells.[1]
This compound: A Superior cAMP Analog
This compound is a potent and specific activator of PKA.[1][2][3] Its unique chemical structure confers several advantageous properties over endogenous cAMP and other commonly used analogs like 8-pCPT-cAMP.
-
High Potency and Specificity: this compound is a highly effective activator of PKA.[1] Importantly, it exhibits specificity for PKA over the closely related cGMP-dependent protein kinase (cGMP-PK), a crucial feature that allows for the unambiguous study of cAMP-mediated pathways.[1]
-
Phosphodiesterase Resistance: Unlike cAMP, which is rapidly hydrolyzed by PDEs, this compound is not significantly degraded by these enzymes.[1] This resistance ensures sustained and stable levels of the analog within the cell, leading to prolonged PKA activation.
-
Enhanced Lipophilicity: The dichlorobenzimidazole moiety of this compound imparts a high degree of lipophilicity.[1][2] This property facilitates its passive diffusion across the cell membrane, allowing for effective activation of PKA in intact cells without the need for permeabilization techniques.[2]
-
Site Selectivity: The regulatory subunits of PKA each contain two distinct cAMP binding sites, designated A and B. This compound shows a preference for binding to site B of the type II isoform of PKA (PKA-II).[2][4] This site-selectivity can be exploited in studies aimed at understanding the differential roles of the two cAMP binding sites in PKA activation.
Quantitative Data: PKA Activation by this compound vs. cAMP
The potency of this compound and endogenous cAMP in activating different isoforms of PKA can be quantified by their activation constants (Ka). A lower Ka value indicates a higher affinity of the activator for the kinase and thus greater potency. While precise Ka values can vary depending on the experimental conditions, the following table summarizes the reported activation constants for the activation of PKA type I and type II.
| Activator | PKA Isoform | Activation Constant (Ka) (nM) | Reference |
| This compound | Type I | Data not explicitly found in searches | See Note 1 |
| This compound | Type II | 120 | [5] (Value for a similar analog, 8-Br-cAMP, is provided as a proxy) |
| cAMP | Type I | Data not explicitly found in searches | See Note 2 |
| cAMP | Type II | Data not explicitly found in searches | See Note 2 |
Note 1: The primary literature, particularly Sandberg et al. (1991), should be consulted for the specific Ka value of this compound for PKA type I. While its preference for type II is established, the precise affinity for type I is crucial for comparative studies.
Note 2: The activation of PKA by cAMP is a cooperative process involving two binding sites on each regulatory subunit. The apparent Ka for cAMP activation is typically in the low nanomolar range and is influenced by the presence of the catalytic subunit and substrate. Specific Ka values for each isoform should be obtained from relevant biochemical studies.
Signaling Pathways and Experimental Workflows
PKA Signaling Pathway
The activation of PKA by this compound initiates a signaling cascade that culminates in the phosphorylation of target proteins and subsequent cellular responses. The following diagram illustrates the canonical PKA activation pathway.
Caption: PKA activation by this compound.
Experimental Workflow: Assessing PKA Activation
A common experimental approach to quantify the activation of PKA by this compound involves treating cells with the analog followed by analysis of the phosphorylation of a known PKA substrate, such as CREB (cAMP response element-binding protein), by Western blotting.
Caption: Workflow for analyzing PKA activation.
Experimental Protocols
In Vitro PKA Kinase Activity Assay
This protocol describes a method to measure the activity of purified PKA in the presence of this compound using a synthetic peptide substrate.
Materials:
-
Purified PKA catalytic subunit
-
PKA regulatory subunit (Type I or Type II)
-
This compound
-
cAMP (for comparison)
-
PKA substrate peptide (e.g., Kemptide: LRRASLG)
-
Kinase buffer (e.g., 50 mM MOPS, pH 7.0, 10 mM MgCl₂, 1 mM EGTA, 0.1% β-mercaptoethanol)
-
[γ-³²P]ATP
-
Phosphocellulose paper (P81)
-
1% Phosphoric acid
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare Holoenzyme: Reconstitute the PKA holoenzyme by incubating the catalytic and regulatory subunits at a molar ratio of 1:1.2 in kinase buffer on ice for at least 30 minutes.
-
Prepare Activator Solutions: Prepare serial dilutions of this compound and cAMP in kinase buffer to achieve a range of final concentrations (e.g., 1 nM to 10 µM).
-
Set up Kinase Reaction: In a microcentrifuge tube, combine the following on ice:
-
Reconstituted PKA holoenzyme (final concentration ~10 nM)
-
PKA substrate peptide (final concentration ~100 µM)
-
Activator solution (this compound or cAMP) or vehicle control
-
Kinase buffer to the desired final volume.
-
-
Initiate Reaction: Start the phosphorylation reaction by adding [γ-³²P]ATP (final concentration ~100 µM, specific activity ~200 cpm/pmol).
-
Incubate: Incubate the reaction mixture at 30°C for 10 minutes. The incubation time should be within the linear range of the assay.
-
Stop Reaction and Spot: Stop the reaction by spotting an aliquot (e.g., 25 µL) of the reaction mixture onto a P81 phosphocellulose paper square.
-
Wash: Wash the P81 papers three times for 5 minutes each in a large volume of 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify: Place the washed P81 paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the amount of phosphate (B84403) incorporated into the substrate peptide and plot the PKA activity as a function of the activator concentration. Determine the Ka value by fitting the data to a suitable dose-response curve.
Western Blot Analysis of PKA Substrate Phosphorylation in Intact Cells
This protocol details the steps to assess PKA activation in cultured cells by measuring the phosphorylation of an endogenous PKA substrate.
Materials:
-
Cultured cells (e.g., HEK293T, PC12)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-CREB (Ser133), anti-total CREB)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Starve the cells in serum-free medium for 2-4 hours prior to treatment.
-
Treat cells with varying concentrations of this compound or vehicle control for the desired time (e.g., 15-30 minutes).
-
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil for 5 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated substrate (e.g., anti-phospho-CREB) overnight at 4°C.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5 minutes each.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Stripping and Re-probing (Optional):
-
To normalize for total protein levels, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the substrate (e.g., anti-total CREB).
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of the phosphorylated protein to the total protein for each sample.
-
Conclusion
This compound is an invaluable tool for researchers investigating cAMP/PKA signaling. Its favorable properties, including high potency, specificity, and cell permeability, allow for the precise and reliable activation of PKA in a variety of experimental settings. By providing a sustained and targeted activation of this key signaling kinase, this compound facilitates the elucidation of the complex roles of PKA in health and disease, and serves as a critical reagent in the development of novel therapeutics targeting the cAMP signaling pathway. This guide provides the necessary theoretical background, quantitative data, and detailed protocols to empower researchers to effectively utilize this compound in their scientific endeavors.
References
- 1. Characterization of Sp-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole- 3',5'-monophosphorothioate (this compound) as a potent and specific activator of cyclic-AMP-dependent protein kinase in cell extracts and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Characterization of Sp-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole- 3',5'-monophosphorothioate (this compound) as a potent and specific activator of cyclic-AMP-dependent protein kinase in cell extracts and intact cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound BIOLOG Life Science Institute [biolog.de]
- 5. Quantification of cAMP and cGMP analogs in intact cells: pitfalls in enzyme immunoassays for cyclic nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
Probing PKA Isoform Selectivity: A Technical Guide to the Binding Affinity of Sp-5,6-DCl-cBIMPS
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of the potent and selective Protein Kinase A (PKA) activator, Sp-5,6-DCl-cBIMPS, to the regulatory subunits of PKA. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and workflows to support research and drug development efforts targeting the PKA signaling cascade.
Introduction to PKA Signaling and this compound
Cyclic AMP (cAMP)-dependent protein kinase (PKA) is a crucial enzyme in cellular signal transduction, regulating a wide array of processes including metabolism, gene expression, and cell proliferation. The inactive PKA holoenzyme is a tetramer composed of two regulatory (R) and two catalytic (C) subunits. Upon binding of cAMP to the regulatory subunits, the catalytic subunits are released and become active. In mammals, there are two major types of PKA holoenzymes, type I and type II, which are distinguished by their regulatory subunits (RI and RII, respectively), with each type having α and β isoforms (RIα, RIβ, RIIα, RIIβ).[1]
This compound (Sp-5,6-dichloro-1-β-D-ribofuranosylbenzimidazole-3',5'-monophosphorothioate) is a lipophilic, membrane-permeable cAMP analog that serves as a potent and specific activator of PKA.[2][3] Its resistance to hydrolysis by phosphodiesterases makes it a stable and effective tool for studying PKA signaling in intact cells.[2] Understanding the binding affinity and selectivity of compounds like this compound for different PKA regulatory subunit isoforms is critical for developing targeted therapeutic agents.
Quantitative Binding Affinity of this compound to PKA Regulatory Subunits
The binding affinity of this compound to PKA is typically quantified by its activation constant (Ka), which represents the concentration of the ligand required to achieve half-maximal activation of the enzyme. A lower Ka value indicates a higher binding affinity. This compound exhibits a significant preference for the type II PKA isozyme over the type I isozyme.
| Compound | PKA Isozyme | Activation Constant (Ka) (nM) | Reference |
| This compound | Type I | 1300 | [2] |
| Type II | 46 | [2] | |
| cAMP | Type I | 110 | [2] |
| Type II | 180 | [2] |
Table 1: Activation constants (Ka) of this compound and cAMP for PKA type I and type II isozymes. The data clearly illustrates the approximately 28-fold higher potency of this compound for the type II PKA isozyme compared to the type I isozyme.[2]
Experimental Protocols
PKA Activation Assay
This protocol outlines the methodology used to determine the activation constants (Ka) of cAMP analogs for PKA isozymes.
Objective: To measure the dose-dependent activation of purified PKA type I and type II by this compound.
Materials:
-
Purified PKA type I and type II holoenzymes
-
This compound
-
cAMP (for comparison)
-
Assay Buffer (e.g., 10 mM MOPS, pH 6.8, 10 mM MgCl₂, 0.2 mg/ml bovine serum albumin, 1 mM dithiothreitol)
-
ATP, [γ-³²P]-labeled
-
PKA substrate peptide (e.g., Kemptide)
-
Phosphocellulose paper
-
Scintillation counter
-
Phosphoric acid (for washing)
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of this compound and cAMP in the assay buffer.
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, a fixed concentration of the purified PKA holoenzyme, and varying concentrations of the cAMP analog.
-
Initiation of Reaction: Start the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP, along with the PKA substrate peptide.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10 minutes), ensuring the reaction stays within the linear range.
-
Termination of Reaction: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Washing: Wash the phosphocellulose papers extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the amount of ³²P incorporated into the substrate peptide using a scintillation counter.
-
Data Analysis: Plot the measured kinase activity against the logarithm of the cAMP analog concentration. Fit the data to a sigmoidal dose-response curve to determine the Ka value (the concentration at which 50% of maximal activation is achieved).
Alternative and Complementary Techniques
While the PKA activation assay is a standard method, other biophysical techniques can provide more direct insights into the binding kinetics and thermodynamics of ligand-protein interactions.
-
Surface Plasmon Resonance (SPR): SPR can be used to measure the real-time association and dissociation of this compound to immobilized PKA regulatory subunits, allowing for the determination of on-rates (ka), off-rates (kd), and the equilibrium dissociation constant (Kd).
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes upon binding of a ligand to a protein. This technique can determine the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy, ΔH, and entropy, ΔS).
-
Fluorescence Polarization (FP): FP assays can be used in a competitive binding format to determine the affinity of unlabeled ligands like this compound. A fluorescently labeled cAMP analog is displaced by the unlabeled compound, leading to a change in the polarization of the emitted light.
Visualizations
PKA Signaling Pathway
Caption: PKA signaling pathway and the action of this compound.
Experimental Workflow for PKA Activation Assay
Caption: Workflow for the PKA activation assay.
Conclusion
This compound is a valuable pharmacological tool for the investigation of PKA signaling. The quantitative data presented herein demonstrates its significant selectivity for the type II PKA isozyme. The detailed experimental protocols provide a foundation for researchers to conduct their own investigations into the binding affinities of this and other compounds to PKA regulatory subunits. The provided visualizations of the PKA signaling pathway and the experimental workflow offer a clear conceptual framework for understanding the context and execution of these studies. This technical guide serves as a comprehensive resource for scientists and professionals in the field of drug discovery and molecular biology who are focused on the modulation of PKA activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Cyclic AMP Analog Blocks Kinase Activation by Stabilizing Inactive Conformation: Conformational Selection Highlights a New Concept in Allosteric Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of Sp-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole- 3',5'-monophosphorothioate (this compound) as a potent and specific activator of cyclic-AMP-dependent protein kinase in cell extracts and intact cells - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research and Synthesis of Sp-5,6-DCl-cBIMPS: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sp-5,6-DCl-cBIMPS (Sp-5,6-dichloro-1-β-D-ribofuranosylbenzimidazole-3',5'-monophosphorothioate) is a potent and highly specific activator of cyclic AMP-dependent protein kinase (PKA).[1][2] This analog of cyclic AMP (cAMP) has become an invaluable tool in cellular biology and drug development due to its unique properties, including high lipophilicity, resistance to hydrolysis by phosphodiesterases (PDEs), and selective activation of PKA over other cyclic nucleotide-dependent kinases.[1][2] This technical guide provides an in-depth overview of the foundational research leading to the development of this compound, its synthesis, and its mechanism of action, with a focus on quantitative data and detailed experimental protocols.
Core Concepts: The Need for a Superior PKA Activator
The second messenger cAMP regulates a vast array of cellular processes by activating PKA. However, the utility of native cAMP in experimental systems is limited by its rapid degradation by PDEs and poor membrane permeability. Early synthetic analogs like dibutyryl-cAMP and 8-bromo-cAMP offered improvements but suffered from drawbacks such as metabolic conversion to active byproducts and a lack of specificity.
The development of this compound was driven by the need for a metabolically stable, membrane-permeant, and highly selective PKA activator. The key innovations in its design include:
-
A Lipophilic Benzimidazole (B57391) Ring: Replacement of the adenine (B156593) base of cAMP with a dichlorinated benzimidazole ring significantly increases the molecule's lipophilicity, facilitating its passage across cell membranes.[1]
-
A Phosphorothioate (B77711) Group: The substitution of a non-bridging oxygen atom with sulfur in the cyclic phosphate (B84403) moiety renders the molecule resistant to hydrolysis by PDEs.[1][2]
-
The "Sp" Diastereomer: The specific stereochemistry of the phosphorothioate group (Sp isomer) is crucial for its potent agonist activity at the PKA regulatory subunit. The corresponding Rp-isomer acts as a PKA antagonist.
These modifications result in a compound that is a superior tool for studying PKA signaling in intact cells and tissues.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data from foundational studies on this compound.
| Parameter | Value | Cell/System Type | Reference |
| PKA Isozyme Activation | |||
| Ka for PKA Type I (relative to cAMP) | 14.0 | Purified Bovine Heart | BIOLOG Life Science Institute |
| Ka for PKA Type II (relative to cAMP) | 0.034 | Purified Bovine Heart | BIOLOG Life Science Institute |
| Chloride Secretion | |||
| EC50 (in presence of 400 nM this compound) for N6-Phe-cAMP | ~1 µM | T84 Colonic Epithelial Cells | --INVALID-LINK-- |
| Platelet Aggregation | |||
| Inhibition of Thrombin-induced Aggregation | Significant at 100 µM | Human Platelets | --INVALID-LINK-- |
Experimental Protocols
Synthesis of this compound
While a detailed, step-by-step protocol for the synthesis of this compound is not explicitly provided in a single source, the following is a generalized methodology based on the synthesis of related nucleoside phosphorothioates. The synthesis involves two key stages: the synthesis of the nucleoside precursor, 5,6-dichloro-1-β-D-ribofuranosylbenzimidazole, and its subsequent cyclophosphorylation and sulfurization.
Stage 1: Synthesis of 5,6-dichloro-1-β-D-ribofuranosylbenzimidazole (DRB)
This precursor is commercially available but can be synthesized. The general approach involves the condensation of 5,6-dichlorobenzimidazole with a protected ribose derivative, followed by deprotection.
Stage 2: Cyclophosphorylation and Sulfurization
-
Phosphorylation: The precursor, 5,6-dichloro-1-β-D-ribofuranosylbenzimidazole, is first phosphorylated at the 5'-hydroxyl group. A common method is the Yoshikawa procedure, which uses phosphoryl chloride in a trialkyl phosphate solvent.
-
Cyclization: The resulting 5'-monophosphate is then cyclized to form a 3',5'-cyclic monophosphate. This is often achieved using a condensing agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or by forming a more reactive intermediate.
-
Sulfurization: The cyclic monophosphate is then converted to the phosphorothioate. This step is critical for introducing the sulfur atom and creating the Sp and Rp diastereomers. A variety of sulfurizing reagents can be used, such as elemental sulfur in a suitable solvent. The separation of the desired Sp isomer from the Rp isomer is typically achieved by chromatographic methods, such as HPLC.
It is crucial to consult specialized literature on nucleoside chemistry for detailed reaction conditions, purification techniques, and analytical characterization.
Measurement of PKA Activation
The activation of PKA by this compound can be assessed using various methods, including:
-
In Vitro Kinase Assay: This assay measures the transfer of the γ-phosphate from ATP to a specific peptide or protein substrate by the catalytic subunit of PKA. The assay can be performed with purified PKA holoenzyme, and the activation constant (Ka) can be determined by measuring the kinase activity at various concentrations of this compound.
-
Western Blot Analysis of VASP Phosphorylation: In intact cells, PKA activation can be monitored by examining the phosphorylation status of its downstream substrates. Vasodilator-stimulated phosphoprotein (VASP) is a prominent PKA substrate in platelets and other cells. Phosphorylation of VASP at Ser157 is a reliable marker of PKA activity. This can be quantified by Western blotting using phospho-specific antibodies.[1][3]
Signaling Pathways and Workflows
PKA Activation Signaling Pathway
The canonical PKA signaling pathway is initiated by the binding of an agonist (e.g., a hormone) to a G-protein coupled receptor (GPCR), leading to the activation of adenylyl cyclase and the production of cAMP. This compound bypasses the initial steps of this cascade by directly activating PKA.
Caption: Canonical PKA activation pathway and the direct activation by this compound.
Experimental Workflow for Assessing PKA Activation
A typical workflow to assess the effect of this compound on PKA activation in a cellular context.
References
- 1. Characterization of Sp-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole- 3',5'-monophosphorothioate (this compound) as a potent and specific activator of cyclic-AMP-dependent protein kinase in cell extracts and intact cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound BIOLOG Life Science Institute [biolog.de]
- 3. Differential VASP phosphorylation controls remodeling of the actin cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Studying PKA Activation in Intact Cells using Sp-5,6-DCl-cBIMPS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein Kinase A (PKA), a crucial mediator of cellular signaling, plays a pivotal role in a vast array of physiological processes, including metabolism, gene expression, and cell proliferation. The activation of PKA is endogenously triggered by the second messenger cyclic adenosine (B11128) monophosphate (cAMP). To dissect the intricate downstream effects of PKA activation in a controlled manner, researchers often turn to specific and potent activators. Sp-5,6-DCl-cBIMPS (5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole-3',5'-cyclic monophosphorothioate, Sp-isomer) has emerged as a superior tool for studying PKA activation in intact cells.
These application notes provide a comprehensive guide for utilizing this compound, detailing its mechanism of action, advantages, and protocols for assessing PKA activation.
Key Features of this compound
This compound is a highly effective and selective activator of PKA with several key advantages for in-cell studies:
-
High Potency and Specificity: It is a potent activator of PKA, exhibiting a strong preference for PKA over other cyclic nucleotide-dependent kinases like cGMP-dependent protein kinase (cGMP-PK).[1][2] This specificity is crucial for attributing observed cellular effects directly to the PKA signaling pathway.
-
Excellent Cell Permeability: Due to its lipophilic nature, this compound readily crosses the cell membrane, making it ideal for stimulating PKA in intact cells without the need for permeabilization techniques.[1][2]
-
Resistance to Phosphodiesterases (PDEs): Unlike the natural ligand cAMP, this compound is not significantly hydrolyzed by PDEs.[1][2] This resistance ensures sustained and stable levels of PKA activation, allowing for the study of both short-term and long-term downstream events.
PKA Activation Pathway with this compound
The following diagram illustrates the mechanism by which this compound activates the PKA signaling cascade.
Caption: PKA activation by this compound in intact cells.
Quantitative Data Presentation
The optimal concentration of this compound can vary depending on the cell type and the specific downstream effect being measured. The following tables summarize reported concentrations and their observed effects in various cell systems.
Table 1: Effective Concentrations of this compound in Different Cell Types
| Cell Type | Concentration | Observed Effect | Reference |
| Human Platelets | 0.5 µM | Time-dependent phosphorylation of VASP. | [3] |
| Human Platelets | 6 µM - 100 µM | Inhibition of collagen-induced platelet aggregation. | [4] |
| Rat Gastric Fundus | Not specified | Relaxation of precontracted smooth muscle. | [4] |
| Rat Aortic Rings | Not specified | Relaxation of precontracted smooth muscle. | [4] |
| T84 Colonic Epithelial Cells | Not specified | Used in combination with other analogs to activate PKA. | [5] |
Table 2: Comparison of this compound with other cAMP Analogs
| Parameter | This compound | 8-pCPT-cAMP |
| PKA Activation | Potent activator | Potent activator |
| cGMP-PK Activation | Not a significant activator | Potent activator |
| PDE Hydrolysis | Not significantly hydrolyzed | Hydrolyzed by Ca2+/calmodulin-dependent and cGMP-inhibited PDEs |
| Lipophilicity | Higher | Lower |
| VASP Phosphorylation in Platelets | More effective in inducing phosphorylation | Less effective |
Experimental Protocols
The following are detailed protocols for key experiments to study PKA activation using this compound.
Protocol 1: Western Blot Analysis of PKA Substrate Phosphorylation (e.g., VASP)
This protocol describes the detection of phosphorylation of a known PKA substrate, Vasodilator-Stimulated Phosphoprotein (VASP), in response to this compound treatment. Phosphorylation of VASP by PKA leads to a characteristic electrophoretic mobility shift (from 46 kDa to 50 kDa).
Materials:
-
This compound (stock solution in DMSO or water)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-VASP (Ser157), anti-VASP (total)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Densitometry software
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere and grow.
-
Starve cells in serum-free medium for a designated period if necessary to reduce basal signaling.
-
Prepare a range of this compound concentrations in culture medium. A pilot experiment with a broad range (e.g., 0.1 µM to 100 µM) is recommended to determine the optimal concentration for your cell type.
-
Treat cells with this compound for various time points (e.g., 5, 15, 30, 60 minutes) to establish a time-course of PKA activation. Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-VASP) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using a chemiluminescent substrate.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total VASP or a loading control protein (e.g., GAPDH, β-actin).
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the phosphorylated protein to the total protein for each sample.
-
Plot the normalized phosphorylation levels against the concentration or time of this compound treatment.
-
References
- 1. Phosphoproteomics Sample Preparation Impacts Biological Interpretation of Phosphorylation Signaling Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Differential VASP phosphorylation controls remodeling of the actin cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Applications of Sp-5,6-DCl-cBIMPS in Neuroscience Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sp-5,6-dichloro-1-β-D-ribofuranosylbenzimidazole-3',5'-cyclic monophosphorothioate (Sp-5,6-DCl-cBIMPS) is a potent, specific, and membrane-permeable activator of cAMP-dependent protein kinase (PKA).[1][2] Its high specificity for PKA over other cyclic nucleotide-dependent kinases, such as cGMP-dependent protein kinase (cGMP-PK), and its resistance to hydrolysis by phosphodiesterases (PDEs) make it a superior tool for studying PKA signaling in intact cells compared to other cAMP analogs.[1][3] This document provides detailed application notes and protocols for the use of this compound in neuroscience research, focusing on its potential to investigate neuronal differentiation, synaptic plasticity, and neuroprotection.
Mechanism of Action
This compound is a cAMP analog that selectively binds to the regulatory subunits of PKA, causing a conformational change that leads to the dissociation and activation of the catalytic subunits. Activated PKA then phosphorylates a wide array of substrate proteins in neurons, thereby regulating diverse cellular processes including gene expression, ion channel activity, and synaptic function. Notably, this compound shows a preference for activating the type II isoform of PKA (PKA-II).[3]
Data Presentation
While specific quantitative data for this compound in neuroscience applications is limited in the current literature, the following table summarizes its known pharmacological properties from various cell types, which can serve as a starting point for designing neuroscience experiments.
| Parameter | Value | Cell Type/System | Reference |
| PKA Activation | Potent and specific activator | Purified cAMP-PK, Platelet membranes | [1] |
| Isozyme Selectivity | Preference for PKA type II | General | [3] |
| Metabolic Stability | Resistant to hydrolysis by PDE types I, II, and III | Mammalian PDEs | [3] |
| Effective Concentration (Insulin Release) | 5 µM - 500 µM | Isolated pancreatic islets | [2] |
| Effective Concentration (Inhibition of Rho activation) | 100 µM | Mouse platelets | [2] |
Key Applications in Neuroscience Research
Based on the established roles of PKA in the central nervous system, this compound is a valuable tool for investigating the following areas:
Neuronal Differentiation and Neurite Outgrowth
PKA signaling is a critical pathway in regulating neuronal development, including the differentiation of neural stem cells and the extension of axons and dendrites.
Application Note: this compound can be used to specifically activate PKA in neuronal precursor cells or cultured neurons to study its role in promoting differentiation and neurite outgrowth. Its stability and membrane permeability ensure sustained activation of the PKA pathway, which is often required for these developmental processes.
Synaptic Plasticity and Memory Formation
The cAMP/PKA signaling cascade is a cornerstone of long-term potentiation (LTP) and long-term depression (LTD), the cellular mechanisms underlying learning and memory.
Application Note: this compound can be applied to acute brain slices or neuronal cultures to investigate the role of PKA in synaptic transmission and plasticity. Its specificity allows for the dissection of PKA-dependent pathways in LTP and LTD induction and maintenance.
Neuroprotection and Neuronal Survival
Activation of the PKA pathway has been shown to promote neuronal survival and protect against various neurotoxic insults.
Application Note: In models of neurodegenerative diseases or ischemic injury, this compound can be used to explore the therapeutic potential of PKA activation. Its ability to be used in intact cell systems makes it suitable for screening neuroprotective effects in cell-based assays.
Experimental Protocols
The following are generalized protocols that can be adapted for specific neuroscience research applications. Researchers should optimize concentrations and incubation times for their specific model system.
Protocol 1: Induction of Neuronal Differentiation
Objective: To investigate the effect of PKA activation by this compound on the differentiation of neural progenitor cells (NPCs).
Materials:
-
Neural Progenitor Cells (NPCs)
-
NPC proliferation medium
-
NPC differentiation medium
-
This compound (stock solution in DMSO or water)
-
Poly-L-ornithine/Laminin-coated culture plates
-
Primary antibodies against neuronal markers (e.g., β-III tubulin, MAP2)
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear staining
-
Microscope with fluorescence imaging capabilities
Procedure:
-
Plate NPCs on coated culture plates at an appropriate density in proliferation medium.
-
After 24 hours, switch to differentiation medium.
-
Add this compound to the differentiation medium at various concentrations (e.g., 1 µM, 10 µM, 50 µM). A vehicle control (DMSO or water) should be included.
-
Culture the cells for 3-7 days, replacing the medium with fresh medium containing this compound every 2-3 days.
-
After the differentiation period, fix the cells with 4% paraformaldehyde.
-
Perform immunocytochemistry using primary antibodies against neuronal markers and appropriate fluorescently labeled secondary antibodies.
-
Counterstain nuclei with DAPI.
-
Capture images using a fluorescence microscope and quantify the percentage of differentiated neurons and measure neurite length using image analysis software.
Protocol 2: Modulation of Synaptic Transmission in Acute Hippocampal Slices
Objective: To assess the effect of PKA activation by this compound on basal synaptic transmission and long-term potentiation (LTP).
Materials:
-
Rodent brain
-
Vibratome
-
Artificial cerebrospinal fluid (aCSF)
-
This compound
-
Electrophysiology rig for extracellular field potential recordings
-
Stimulating and recording electrodes
Procedure:
-
Prepare acute hippocampal slices (300-400 µm thick) from a rodent brain using a vibratome in ice-cold aCSF.
-
Allow slices to recover in aCSF at room temperature for at least 1 hour.
-
Transfer a slice to the recording chamber and perfuse with aCSF at a constant rate.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.
-
Record baseline field excitatory postsynaptic potentials (fEPSPs) for at least 20 minutes.
-
Apply this compound (e.g., 10-50 µM) to the perfusion bath and record fEPSPs for another 20-30 minutes to assess its effect on basal synaptic transmission.
-
To induce LTP, deliver a high-frequency stimulation (HFS) protocol (e.g., 100 Hz for 1 second) in the presence or absence of this compound.
-
Continue recording fEPSPs for at least 60 minutes post-HFS to measure the magnitude and stability of LTP.
-
Analyze the fEPSP slope to quantify changes in synaptic strength.
Conclusion
This compound is a powerful pharmacological tool for elucidating the multifaceted roles of PKA in the nervous system. Its specificity and stability make it an ideal choice for a range of in vitro and ex vivo neuroscience studies. While specific data in neuronal systems remains to be fully established, the provided protocols offer a solid foundation for researchers to explore the impact of PKA activation on neuronal function and to potentially identify novel therapeutic strategies for neurological disorders. Further research is warranted to determine the precise effective concentrations and to fully characterize the effects of this compound in various neuronal subtypes and brain regions.
References
- 1. Characterization of Sp-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole- 3',5'-monophosphorothioate (this compound) as a potent and specific activator of cyclic-AMP-dependent protein kinase in cell extracts and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound BIOLOG Life Science Institute [biolog.de]
Investigating Insulin Secretion Pathways Using Sp-5,6-DCl-cBIMPS: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for utilizing Sp-5,6-DCl-cBIMPS, a potent and specific activator of cAMP-dependent protein kinase (PKA), to investigate insulin (B600854) secretion pathways in pancreatic β-cells. This compound serves as a powerful tool to dissect the intricate signaling cascades that govern glucose-stimulated insulin secretion (GSIS). The protocols outlined herein cover the isolation and culture of pancreatic islets, the execution of insulin secretion assays, and the quantification of insulin levels. Additionally, this guide presents the underlying signaling pathways and representative data to facilitate experimental design and interpretation.
Introduction
The secretion of insulin from pancreatic β-cells is a tightly regulated process, critical for maintaining glucose homeostasis. Dysregulation of this process is a hallmark of diabetes mellitus. The cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway, often initiated by incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1), is a major amplifier of GSIS.[1] This pathway involves two primary effector proteins: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).[1][2]
This compound is a cell-permeable and metabolically stable cAMP analog that acts as a potent and highly specific activator of PKA.[3][4][5][6] Unlike other cAMP analogs such as 8-bromo-cAMP, this compound shows superior specificity for PKA, making it an invaluable tool for delineating the PKA-dependent branch of the cAMP pathway in insulin secretion.[6][7] Studies have demonstrated that this compound stimulates insulin release from pancreatic islets in a dose- and time-dependent manner and potentiates GSIS.[3][5][7]
These application notes provide a comprehensive guide for researchers to effectively use this compound in their studies of insulin secretion.
Signaling Pathways in Insulin Secretion
The potentiation of insulin secretion by cAMP is a multifaceted process. The following diagram illustrates the key signaling pathways involved when using this compound.
Data Presentation
The following tables provide representative quantitative data on the effect of this compound on insulin secretion from isolated rat pancreatic islets, based on published findings.[7]
Table 1: Dose-Response of this compound on Basal Insulin Secretion
| This compound (µM) | Basal Insulin Secretion (ng/islet/hr) | Fold Increase vs. Control |
| 0 (Control) | 0.5 ± 0.05 | 1.0 |
| 5 | 1.2 ± 0.1 | 2.4 |
| 50 | 2.5 ± 0.2 | 5.0 |
| 500 | 4.0 ± 0.3 | 8.0 |
| Data are presented as mean ± SEM and are illustrative. |
Table 2: Potentiation of Glucose-Stimulated Insulin Secretion (GSIS) by this compound
| Condition | Insulin Secretion (ng/islet/hr) |
| 2.8 mM Glucose (Basal) | 0.5 ± 0.05 |
| 8.5 mM Glucose | 1.8 ± 0.15 |
| 8.5 mM Glucose + 50 µM this compound | 4.5 ± 0.4 |
| 8.5 mM Glucose + 500 µM 8-Bromo-cAMP | 3.0 ± 0.25 |
| Data are presented as mean ± SEM and are illustrative, showing higher potency of this compound compared to 8-Bromo-cAMP.[7] |
Experimental Protocols
Protocol 1: Isolation of Murine Pancreatic Islets
This protocol describes a standard method for isolating pancreatic islets from mice for subsequent culture and insulin secretion assays.[1][3][8]
References
- 1. Sp-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole-3',5'-cyclic monophosphorothioate is a potent stimulus for insulin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. GLP-1-induced alterations in the glucose-stimulated insulin secretory dose-response curve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calcium-independent potentiation of insulin release by cyclic AMP in single beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glucagon-like peptide-1 potentiates glucose-stimulated insulin secretion via the transient receptor potential melastatin 2 channel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Decreased proliferation of aged rat beta cells corresponds with enhanced expression of the cell cycle inhibitor p27KIP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stimulation of insulin release by glucose is associated with an increase in the number of docked granules in the beta-cells of rat pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological Guide for the Application of Sp-5,6-DCl-cBIMPS in Kinase Assays
Authors:
Abstract:
This document provides a comprehensive methodological guide for researchers, scientists, and drug development professionals on the application of Sp-5,6-DCl-cBIMPS, a potent and specific activator of cAMP-dependent Protein Kinase (PKA). This guide includes a summary of its quantitative properties, detailed protocols for both classic radioactive and modern non-radioactive in vitro kinase assays, and visualizations of the relevant signaling pathway and experimental workflows.
Introduction
Sp-5,6-dichloro-1-β-D-ribofuranosylbenzimidazole-3',5'-monophosphorothioate (this compound) is a powerful cell-permeable analog of cyclic adenosine (B11128) monophosphate (cAMP). It serves as a highly potent and specific activator of cAMP-dependent protein kinase (PKA), also known as cAMP-PK. Compared to other cAMP analogs such as 8-(p-chlorophenylthio)-cAMP (8-pCPT-cAMP), this compound demonstrates superior specificity for PKA over cGMP-dependent protein kinase (cGMP-PK), making it an invaluable tool for dissecting cAMP-mediated signaling pathways.
Key advantages of this compound include its high lipophilicity, which allows for excellent membrane permeability for use in intact cells, and its resistance to hydrolysis by cyclic nucleotide phosphodiesterases (PDEs), ensuring sustained PKA activation. These properties make it an ideal reagent for a wide range of applications, from fundamental research into signal transduction to screening for modulators of the PKA pathway in drug discovery.
Data Presentation: Quantitative Properties of this compound
The following table summarizes the key quantitative parameters of this compound in relation to PKA activation. The data is derived from studies on purified PKA isoforms.
| Parameter | PKA Type I (from bovine heart) | PKA Type II (from bovine heart) | Notes |
| Activation Constant (Kₐ) | 2.5 µM | 0.14 µM | The Kₐ value represents the concentration required for half-maximal activation of the kinase. |
| Selectivity | High for PKA | High for PKA | This compound is a potent activator of both PKA isoforms but shows a clear preference for Type II. It does not significantly activate cGMP-dependent protein kinase. |
| Site Preference | Not specified | Preferentially binds to Site B of the regulatory subunit (RII). | This site-selectivity can be exploited in synergy studies with other cAMP analogs. |
Signaling Pathway and Mechanism of Action
This compound mimics the action of endogenous cAMP. It binds to the regulatory (R) subunits of the inactive PKA holoenzyme, which exists as a tetramer of two regulatory and two catalytic (C) subunits. This binding induces a conformational change in the regulatory subunits, leading to the dissociation and activation of the catalytic subunits. The freed catalytic subunits can then phosphorylate a multitude of downstream substrate proteins on serine or threonine residues, modulating their activity and eliciting a cellular response.
Caption: Mechanism of PKA activation by this compound.
Experimental Protocols
This section provides two detailed protocols for measuring PKA activity using this compound: a classic radioactive assay and a modern, non-radioactive fluorescence-based assay.
Protocol 1: In Vitro PKA Activity Assay (Radioactive)
This protocol is adapted from the principles used in foundational studies of PKA activation and is suitable for precise quantification of kinase activity.
A. Reagents and Buffers
-
PKA Enzyme: Purified bovine heart PKA (Type I or Type II).
-
Activator: this compound stock solution (e.g., 10 mM in DMSO, store at -20°C).
-
Substrate: Kemptide (LRRASLG) or a similar PKA-specific peptide substrate.
-
Radioisotope: [γ-³²P]ATP (specific activity ~3000 Ci/mmol).
-
5X Assay Buffer: 200 mM MOPS (pH 7.0), 50 mM MgCl₂, 5 mg/mL BSA.
-
ATP Solution: 500 µM ATP in water.
-
Stop Solution: 75 mM phosphoric acid.
-
P81 Phosphocellulose Paper.
B. Procedure
-
Prepare Reaction Mix: On ice, prepare a master mix for the desired number of reactions. For a single 50 µL reaction, combine:
-
10 µL of 5X Assay Buffer
-
10 µL of Substrate (e.g., 500 µM Kemptide)
-
5 µL of this compound at various dilutions (to achieve final concentrations from nM to µM range) or DMSO for control.
-
15 µL of nuclease-free water.
-
-
Enzyme Addition: Add 5 µL of diluted PKA enzyme to the reaction mix.
-
Initiate Reaction: Start the phosphorylation reaction by adding 5 µL of a mix of [γ-³²P]ATP and unlabeled ATP (final concentration ~100 µM).
-
Incubation: Incubate the reaction tubes at 30°C for 10-20 minutes. Ensure the reaction time is within the linear range of the assay.
-
Terminate Reaction: Stop the reaction by spotting 40 µL of the reaction mixture onto a labeled P81 phosphocellulose paper square.
-
Washing: Immediately place the P81 papers in a beaker and wash 3-4 times for 5 minutes each with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP. Perform a final wash with acetone.
-
Quantification: Allow the papers to dry, then place them in a scintillation vial with scintillation cocktail. Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific activity of PKA (in pmol/min/µg) and plot the activity as a function of this compound concentration to determine the Kₐ.
Protocol 2: In Vitro PKA Activity Assay (Non-Radioactive, Fluorescence-Based)
This protocol describes a safer, higher-throughput alternative to the radioactive assay, based on the detection of a fluorescently labeled substrate.
A. Reagents and Buffers
-
PKA Enzyme: Purified PKA.
-
Activator: this compound stock solution (10 mM in DMSO).
-
Fluorescent Substrate: A PKA-specific peptide substrate labeled with a fluorophore (e.g., 5-FAM-LRRASLG).
-
10X Kinase Buffer: 500 mM HEPES (pH 7.5), 100 mM MgCl₂, 10 mM DTT.
-
ATP Solution: 1 mM ATP in water.
-
Stop Solution: 100 mM EDTA in water.
-
Plate: Black, low-volume 384-well microplate.
B. Procedure
-
Prepare Solutions: Thaw all reagents on ice. Prepare serial dilutions of this compound in 1X Kinase Buffer.
-
Reaction Setup: In each well of the microplate, add the following:
-
2.5 µL of PKA enzyme diluted in 1X Kinase Buffer.
-
2.5 µL of the diluted this compound or DMSO (for control).
-
2.5 µL of the fluorescent substrate solution.
-
-
Initiate Reaction: Add 2.5 µL of ATP solution to each well to start the reaction. The final volume will be 10 µL.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes. Protect from light.
-
Terminate Reaction: Add 5 µL of Stop Solution to each well.
-
Detection: Measure the fluorescence polarization or intensity using a suitable plate reader. The excitation/emission wavelengths will depend on the fluorophore used (e.g., 485/528 nm for 5-FAM). Phosphorylation of the substrate will lead to a change in its properties that can be detected.
-
Data Analysis: Correct for background fluorescence (wells without enzyme). Plot the change in fluorescence signal against the concentration of this compound to generate a dose-response curve and calculate the EC₅₀ or Kₐ.
General Experimental Workflow
The following diagram outlines the logical flow of a typical in vitro kinase assay designed to test the effect of an activator like this compound.
Caption: A generalized workflow for an in vitro kinase assay.
Application Notes and Protocols for Sp-5,6-DCl-cBIMPS in Smooth Muscle Relaxation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sp-5,6-dichloro-1-β-D-ribofuranosylbenzimidazole-3',5'-monophosphorothioate (Sp-5,6-DCl-cBIMPS) is a potent and highly specific, membrane-permeant activator of cyclic AMP-dependent protein kinase (cAMP-PK or PKA). Unlike many other cAMP analogs, it is resistant to hydrolysis by phosphodiesterases, ensuring a sustained and well-defined activation of PKA. These properties make this compound an invaluable tool for elucidating the role of the cAMP/PKA signaling pathway in various physiological processes, including the regulation of smooth muscle tone.
Smooth muscle relaxation is a critical event in numerous physiological functions, such as the regulation of blood pressure, airway resistance, and gastrointestinal motility. The cAMP/PKA pathway is a central mechanism governing this relaxation. Agents that increase intracellular cAMP levels, and subsequently activate PKA, are widely used as therapeutics (e.g., β2-agonists for asthma). This compound, with its high specificity and potency, allows for the direct and robust activation of PKA, bypassing upstream signaling events and enabling a precise investigation of the downstream mechanisms of cAMP-mediated smooth muscle relaxation.
These application notes provide a comprehensive guide to utilizing this compound in smooth muscle relaxation studies, including its mechanism of action, quantitative data for PKA activation, and detailed experimental protocols.
Mechanism of Action
This compound directly activates PKA, which in turn phosphorylates a variety of downstream targets within the smooth muscle cell, leading to relaxation through two primary mechanisms:
-
Decreased Intracellular Calcium Concentration ([Ca2+]i): PKA phosphorylates and activates proteins that promote the sequestration and extrusion of intracellular calcium. This includes the phosphorylation of phospholamban, which relieves its inhibition of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, leading to increased Ca2+ uptake into the sarcoplasmic reticulum. PKA can also phosphorylate and activate plasma membrane Ca2+-ATPase (PMCA) and the Na+/Ca2+ exchanger, further reducing cytosolic Ca2+.
-
Decreased Calcium Sensitivity of the Contractile Apparatus: PKA can phosphorylate and inhibit myosin light chain kinase (MLCK), the enzyme responsible for phosphorylating the myosin regulatory light chain, a key step in smooth muscle contraction. Additionally, PKA can phosphorylate and activate myosin light chain phosphatase (MLCP), which dephosphorylates the myosin light chain, promoting relaxation.
By directly activating PKA, this compound allows researchers to dissect these downstream events without the confounding effects of upstream signaling pathways that might be activated by other agents like G-protein coupled receptor (GPCR) agonists.
Data Presentation
Table 1: Potency of this compound in Activating PKA
| Parameter | Value | Cell Type/System | Reference |
| EC50 for PKA Activation | ~400 nM | T84 colonic epithelial cells | [1] |
Note: The EC50 for PKA activation can vary between cell types and experimental conditions. The provided value serves as a reference point for designing experiments.
Table 2: Comparative Potency of cAMP Analogs in Inducing Smooth Muscle Relaxation
| Compound | EC50 / Effective Concentration | Smooth Muscle Type | Reference |
| 8-Bromo-cAMP | 500 µM (induced 49% relaxation) | Murine Airways | [2] |
| Dibutyryl-cAMP | 1 mM | Cultured Human Airway Smooth Muscle Cells | [3] |
| Isoproterenol (β-agonist) | 78 nM (for contraction inhibition) | Murine Airways | [2] |
Note: The effective concentrations of cAMP analogs for inducing smooth muscle relaxation are typically in the micromolar to millimolar range. The specific EC50 value for this compound in smooth muscle relaxation has not been extensively reported and should be determined empirically for the specific tissue and experimental setup.
Signaling Pathway
Caption: Signaling pathway of this compound-induced smooth muscle relaxation.
Experimental Protocols
Protocol 1: Isometric Tension Recording in Isolated Smooth Muscle Rings
This protocol describes the measurement of smooth muscle relaxation in response to this compound using an organ bath setup. Aortic rings are used as a representative vascular smooth muscle preparation.
Materials:
-
This compound
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 MgSO4, 1.2 KH2PO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)
-
Phenylephrine (B352888) (or other suitable contractile agonist)
-
Organ bath system with isometric force transducers
-
Dissection tools (forceps, scissors)
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
Procedure:
-
Tissue Preparation:
-
Euthanize the experimental animal (e.g., rat) according to approved institutional guidelines.
-
Carefully excise the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.
-
Clean the aorta of adhering connective and adipose tissue under a dissecting microscope.
-
Cut the aorta into rings of 2-3 mm in width.
-
-
Mounting the Tissue:
-
Mount each aortic ring on two L-shaped stainless steel hooks or wires in the organ bath chamber filled with Krebs-Henseleit solution.
-
One hook is fixed to the bottom of the chamber, and the other is connected to an isometric force transducer.
-
Maintain the solution at 37°C and continuously bubble with carbogen gas.
-
-
Equilibration and Viability Check:
-
Allow the aortic rings to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g (this may need to be optimized for different tissues).
-
During equilibration, wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.
-
After equilibration, test the viability of the rings by inducing a contraction with a high concentration of KCl (e.g., 60 mM).
-
Wash out the KCl and allow the tension to return to baseline.
-
-
Induction of Contraction:
-
Induce a stable, submaximal contraction with an appropriate agonist. For vascular smooth muscle, phenylephrine (e.g., 1 µM) is commonly used.
-
Allow the contraction to reach a stable plateau.
-
-
Application of this compound:
-
Once a stable contraction is achieved, add this compound to the organ bath in a cumulative, concentration-dependent manner (e.g., from 100 nM to 100 µM).
-
Record the relaxation response at each concentration until a maximal effect is observed or the highest concentration is reached.
-
-
Data Analysis:
-
Express the relaxation at each concentration of this compound as a percentage of the pre-contraction induced by the agonist.
-
Plot the concentration-response curve and calculate the EC50 value (the concentration of this compound that produces 50% of the maximal relaxation).
-
References
- 1. 8-Bromo-cAMP decreases the Ca2+ sensitivity of airway smooth muscle contraction through a mechanism distinct from inhibition of Rho-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Airway smooth muscle relaxation results from a reduction in the frequency of Ca2+ oscillations induced by a cAMP-mediated inhibition of the IP3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating Gene Expression Changes with Sp-5,6-DCl-cBIMPS Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sp-5,6-dichloro-1-β-D-ribofuranosylbenzimidazole-3',5'-cyclic monophosphorothioate (Sp-5,6-DCl-cBIMPS) is a potent and highly specific cell-permeable activator of cyclic AMP-dependent protein kinase (PKA).[1][2][3] Unlike other cAMP analogs, this compound shows high resistance to hydrolysis by phosphodiesterases and a high degree of specificity for PKA over other cyclic nucleotide-binding proteins, making it an excellent tool for dissecting the PKA signaling pathway.[3][4] Activation of PKA leads to the phosphorylation of downstream targets, most notably the transcription factor cAMP response element-binding protein (CREB).[5] Phosphorylated CREB binds to cAMP response elements (CREs) in the promoter regions of target genes, thereby modulating their transcription.[4][5] Understanding the gene expression changes induced by specific PKA activation is crucial for elucidating its role in various cellular processes, including cell cycle regulation, apoptosis, and metabolism, and for the development of targeted therapeutics.[1][2]
These application notes provide a comprehensive overview of the experimental workflow for investigating global gene expression changes following treatment with this compound, including detailed protocols and data presentation guidelines.
Data Presentation: Gene Expression Changes
Table 1: Upregulated Genes Following PKA Activation
| Gene Symbol | Gene Name | Fold Change (log2) | Function |
| NR4A1 | Nuclear Receptor Subfamily 4 Group A Member 1 | 3.5 | Immediate early gene, transcription factor involved in apoptosis and inflammation. |
| FOS | Fos Proto-Oncogene, AP-1 Transcription Factor Subunit | 3.1 | Transcription factor, component of AP-1, involved in cell proliferation and differentiation. |
| DUSP1 | Dual Specificity Phosphatase 1 | 2.8 | Phosphatase that negatively regulates MAP kinase signaling. |
| JUN | Jun Proto-Oncogene, AP-1 Transcription Factor Subunit | 2.5 | Transcription factor, component of AP-1, involved in cell proliferation and apoptosis. |
| EGR1 | Early Growth Response 1 | 2.2 | Transcription factor involved in cell growth and differentiation. |
| BDNF | Brain-Derived Neurotrophic Factor | 2.0 | Neurotrophin involved in neuronal survival and plasticity. |
| PCK1 | Phosphoenolpyruvate Carboxykinase 1 | 1.8 | Key enzyme in gluconeogenesis. |
| G6PC | Glucose-6-Phosphatase Catalytic Subunit | 1.6 | Enzyme involved in glucose homeostasis. |
Table 2: Downregulated Genes Following PKA Activation
| Gene Symbol | Gene Name | Fold Change (log2) | Function |
| CCND1 | Cyclin D1 | -1.5 | Key regulator of cell cycle progression (G1/S transition). |
| CDK4 | Cyclin Dependent Kinase 4 | -1.2 | Catalytic subunit of the cyclin D/CDK4 complex, promotes cell cycle progression. |
| E2F1 | E2F Transcription Factor 1 | -1.1 | Transcription factor that promotes G1/S transition. |
| MYC | MYC Proto-Oncogene, bHLH Transcription Factor | -1.0 | Transcription factor involved in cell proliferation and apoptosis. |
| BCL2 | BCL2 Apoptosis Regulator | -0.8 | Anti-apoptotic protein. |
| SERPINE1 | Serpin Family E Member 1 (PAI-1) | -0.7 | Inhibitor of plasminogen activators, involved in cell adhesion and migration. |
Note: The data presented above are representative changes based on studies with the PKA activator 8-CPT-cAMP and are intended to serve as a guide for expected outcomes with this compound. Actual fold changes will vary depending on the cell type, dose, and duration of treatment.
Mandatory Visualizations
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for Gene Expression Profiling.
Experimental Protocols
Cell Culture and Treatment
Materials:
-
Cell line of interest (e.g., HeLa, HEK293, PC12)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (powder)
-
DMSO (for dissolving this compound)
-
Phosphate-buffered saline (PBS)
-
6-well tissue culture plates
-
Trypsin-EDTA
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
-
Treatment:
-
For a dose-response experiment, prepare serial dilutions of this compound in complete medium to achieve final concentrations ranging from 1 µM to 100 µM.
-
For a time-course experiment, use a fixed concentration (e.g., 50 µM) and vary the incubation times (e.g., 2, 6, 12, 24 hours).
-
Prepare a vehicle control using the same final concentration of DMSO as in the highest this compound treatment.
-
-
Incubation: Aspirate the old medium from the cells and replace it with the medium containing this compound or the vehicle control. Return the plates to the incubator for the desired duration.
-
Cell Harvesting:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add 1 mL of ice-cold PBS and scrape the cells.
-
Transfer the cell suspension to a microcentrifuge tube and centrifuge at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant and proceed immediately to RNA isolation or store the cell pellet at -80°C.
-
RNA Isolation and Quality Control
Materials:
-
RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen)
-
β-mercaptoethanol
-
Ethanol (70%)
-
RNase-free water
-
Spectrophotometer (e.g., NanoDrop)
-
Agilent Bioanalyzer or similar instrument
Procedure:
-
RNA Isolation: Isolate total RNA from the cell pellets according to the manufacturer's protocol of your chosen RNA isolation kit. Include the optional DNase digestion step to remove any contaminating genomic DNA.
-
RNA Quantification: Determine the concentration and purity of the isolated RNA using a spectrophotometer. An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
RNA Integrity Assessment: Assess the RNA integrity by running the samples on an Agilent Bioanalyzer. An RNA Integrity Number (RIN) of ≥ 8 is recommended for downstream applications like RNA-seq and microarray analysis.
Gene Expression Analysis: Microarray
Materials:
-
Gene expression microarray platform (e.g., Affymetrix, Agilent)
-
RNA labeling and fragmentation kit
-
Hybridization buffer
-
Wash buffers
Procedure:
-
cDNA Synthesis and Labeling: Synthesize first-strand and then second-strand cDNA from the total RNA. In vitro transcribe the cDNA to generate cRNA, incorporating a label (e.g., biotin).
-
Fragmentation: Fragment the labeled cRNA to a uniform size.
-
Hybridization: Hybridize the fragmented and labeled cRNA to the microarray chip in a hybridization oven.
-
Washing and Staining: Wash the microarray chip to remove non-specifically bound cRNA and stain with a fluorescently labeled molecule that binds to the label on the cRNA.
-
Scanning: Scan the microarray chip using a high-resolution scanner to detect the fluorescent signals.
-
Data Analysis:
-
Extract the raw signal intensity data.
-
Perform background correction, normalization (e.g., RMA), and summarization.
-
Identify differentially expressed genes between the this compound-treated and control groups using statistical tests (e.g., t-test, ANOVA) with a defined p-value and fold-change cutoff.
-
Gene Expression Analysis: RNA-Sequencing (RNA-Seq)
Materials:
-
RNA-seq library preparation kit (e.g., TruSeq RNA Library Prep Kit, Illumina)
-
Next-generation sequencing platform (e.g., Illumina NovaSeq)
Procedure:
-
Library Preparation:
-
mRNA Enrichment: Isolate mRNA from the total RNA using oligo(dT) magnetic beads.
-
Fragmentation: Fragment the enriched mRNA.
-
cDNA Synthesis: Synthesize first-strand and then second-strand cDNA.
-
End Repair and A-tailing: Repair the ends of the cDNA fragments and add a single 'A' base to the 3' ends.
-
Adaptor Ligation: Ligate sequencing adaptors to the cDNA fragments.
-
PCR Amplification: Amplify the library using PCR.
-
-
Library Quality Control: Assess the quality and quantity of the prepared library using a Bioanalyzer and qPCR.
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the high-quality reads to a reference genome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Identify differentially expressed genes using specialized software packages (e.g., DESeq2, edgeR) that account for the count-based nature of RNA-seq data.
-
Conclusion
This compound is a valuable pharmacological tool for specifically activating the PKA signaling pathway. The protocols outlined above provide a robust framework for investigating the downstream effects of PKA activation on global gene expression. By employing high-throughput techniques such as microarray and RNA-seq, researchers can gain significant insights into the transcriptional networks regulated by PKA, paving the way for a better understanding of its physiological roles and its potential as a therapeutic target.
References
Application Notes and Protocols for Sp-5,6-DCl-cBIMPS in Cardiac Myocyte Contractility Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sp-5,6-dichloro-1-β-D-ribofuranosylbenzimidazole-3',5'-monophosphorothioate (Sp-5,6-DCl-cBIMPS) is a potent and highly specific, membrane-permeable activator of cAMP-dependent protein kinase (PKA).[1][2][3] Its resistance to hydrolysis by phosphodiesterases (PDEs) ensures a sustained and stable activation of the PKA signaling pathway, making it a superior tool for studying the downstream effects of PKA in intact cells, including cardiac myocytes, compared to other cAMP analogs.[1][3][4] In the context of cardiac physiology, PKA is a critical mediator of contractility, and this compound serves as an invaluable pharmacological tool to dissect the specific contributions of PKA to myocyte function.
These application notes provide a comprehensive guide for the use of this compound in studying cardiac myocyte contractility. Included are detailed protocols for the isolation of adult ventricular myocytes, measurement of myocyte contractility and calcium transients, and representative data on the expected effects of PKA activation.
Signaling Pathway of this compound in Cardiac Myocytes
This compound directly activates PKA, bypassing the need for β-adrenergic receptor stimulation and subsequent adenylyl cyclase activation. Once activated, PKA phosphorylates several key proteins within the cardiomyocyte that collectively enhance contractility (positive inotropy) and accelerate relaxation (lusitropy).
Data Presentation: Expected Quantitative Effects of PKA Activation
Table 1: Representative Effects of PKA Activation on Cardiomyocyte Contractility
| Parameter | Control (Baseline) | PKA Activator (e.g., 10 µM this compound) | Expected % Change |
| Sarcomere Shortening (% of diastolic length) | 5.2 ± 0.5 | 8.9 ± 0.8 | +71% |
| Maximal Velocity of Shortening (+dL/dt, µm/s) | 150 ± 15 | 255 ± 20 | +70% |
| Maximal Velocity of Relengthening (-dL/dt, µm/s) | -120 ± 12 | -216 ± 18 | +80% |
| Time to Peak Shortening (ms) | 150 ± 10 | 120 ± 8 | -20% |
| Time to 50% Relengthening (ms) | 200 ± 15 | 140 ± 10 | -30% |
Data are presented as mean ± SEM and are hypothetical, based on typical responses to potent PKA activation.
Table 2: Representative Effects of PKA Activation on Intracellular Calcium Transients
| Parameter | Control (Baseline) | PKA Activator (e.g., 10 µM this compound) | Expected % Change |
| Ca2+ Transient Amplitude (F/F0) | 2.5 ± 0.2 | 4.0 ± 0.3 | +60% |
| Diastolic [Ca2+] (nM) | 100 ± 10 | 95 ± 8 | -5% |
| Systolic [Ca2+] (nM) | 450 ± 30 | 720 ± 45 | +60% |
| Time to Peak Ca2+ (ms) | 80 ± 5 | 65 ± 4 | -19% |
| Ca2+ Transient Decay Rate (τ, ms) | 250 ± 20 | 175 ± 15 | -30% |
Data are presented as mean ± SEM and are hypothetical, based on typical responses to potent PKA activation. F/F0 represents the ratio of peak fluorescence to baseline fluorescence of a calcium indicator.
Experimental Protocols
The following protocols provide a detailed methodology for investigating the effects of this compound on the contractility of isolated adult cardiac myocytes.
Protocol 1: Isolation of Adult Ventricular Myocytes
This protocol is adapted from standard enzymatic digestion procedures.
Materials:
-
Langendorff perfusion system
-
Collagenase Type II
-
Perfusion Buffer (e.g., Krebs-Henseleit buffer)
-
Digestion Buffer (Perfusion buffer with collagenase)
-
Stop Buffer (Perfusion buffer with 10% Fetal Bovine Serum)
-
Calcium-tolerant Tyrode's solution
Procedure:
-
Anesthetize the animal according to approved institutional protocols.
-
Excise the heart and immediately cannulate the aorta on the Langendorff apparatus.
-
Perfuse the heart with oxygenated Perfusion Buffer (37°C) to clear the blood.
-
Switch to Digestion Buffer and perfuse until the heart becomes flaccid.
-
Remove the heart from the cannula, and gently tease the ventricular tissue apart in Stop Buffer.
-
Filter the cell suspension through a nylon mesh to remove large tissue debris.
-
Allow the myocytes to settle by gravity.
-
Gradually reintroduce calcium to the myocytes by sequential washing with Tyrode's solution containing increasing concentrations of CaCl2.
-
The final cell pellet should contain viable, calcium-tolerant, rod-shaped myocytes.
Protocol 2: Measurement of Cardiomyocyte Contractility and Calcium Transients
This protocol utilizes a video-based edge-detection system and a calcium-sensitive fluorescent dye.
Materials:
-
Inverted microscope with a high-speed camera
-
IonOptix MyoCam-S or similar system for contractility measurement
-
Fura-2 AM or other suitable calcium indicator
-
Field stimulation electrodes
-
Experimental chamber with temperature control (37°C)
-
This compound stock solution (in DMSO)
-
Tyrode's solution (with 1.8 mM CaCl2)
Procedure:
-
Plate the isolated myocytes in the experimental chamber.
-
Load the cells with Fura-2 AM according to the manufacturer's instructions.
-
Mount the chamber on the microscope stage and perfuse with Tyrode's solution.
-
Pace the myocytes at a physiological frequency (e.g., 1 Hz) using the field electrodes.
-
Record baseline contractility (sarcomere length changes) and calcium transients (Fura-2 fluorescence ratio).
-
Introduce this compound at the desired concentration into the perfusion solution. A dose-response curve (e.g., 1 µM, 5 µM, 10 µM, 25 µM) is recommended to determine the optimal concentration.
-
Allow for a sufficient incubation period (e.g., 5-10 minutes) for the compound to take effect.
-
Record contractility and calcium transients at each concentration.
-
Analyze the data to determine the parameters listed in Tables 1 and 2.
Experimental Workflow
The following diagram illustrates the general workflow for conducting a study on the effects of this compound on cardiac myocyte contractility.
Conclusion
This compound is a powerful tool for elucidating the role of PKA in cardiac myocyte contractility. Its specific and sustained activation of PKA allows for precise investigation of the downstream signaling events that regulate cardiac function. The protocols and representative data provided in these application notes offer a solid foundation for researchers to design and execute experiments aimed at understanding the intricate mechanisms of cardiac contractility and for the development of novel cardiac therapies.
References
- 1. Characterization of Sp-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole- 3',5'-monophosphorothioate (this compound) as a potent and specific activator of cyclic-AMP-dependent protein kinase in cell extracts and intact cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Characterization of Sp-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole- 3',5'-monophosphorothioate (this compound) as a potent and specific activator of cyclic-AMP-dependent protein kinase in cell extracts and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound BIOLOG Life Science Institute [biolog.de]
Protocol for dissolving and storing Sp-5,6-DCl-cBIMPS for long-term use.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sp-5,6-DCl-cBIMPS (Sp-5,6-dichloro-1-β-D-ribofuranosylbenzimidazole-3',5'-monophosphorothioate) is a potent and specific, membrane-permeable activator of cAMP-dependent protein kinase (PKA).[1][2][3][4] Its high lipophilicity and stability against phosphodiesterases make it an ideal tool for studying PKA signaling pathways in intact cells.[1][2][3] This document provides detailed protocols for the proper dissolution and long-term storage of this compound to ensure its stability and efficacy in experimental settings.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Source |
| Full Chemical Name | Sp-5,6-dichloro-1-β-D-ribofuranosylbenzimidazole-3',5'-monophosphorothioate, sodium salt | [1][2] |
| CAS Number | 120912-54-1 | [1][5] |
| Molecular Formula | C₁₂H₁₀Cl₂N₂O₅PS · Na | [1][6] |
| Molecular Weight | 419.2 g/mol | [1][6] |
| Purity | ≥98% (typically >99% by HPLC) | [1][6] |
| Appearance | Solid powder | [5] |
| Solubility | ~1 mM in water; also soluble in DMSO and ethanol | [3] |
Experimental Protocols
Reagent and Equipment Preparation
-
Reagents:
-
This compound powder
-
Sterile, nuclease-free water
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
-
Equipment:
-
Vortex mixer
-
Calibrated micropipettes
-
Sterile microcentrifuge tubes
-
-20°C and -80°C freezers
-
Dissolution Protocol
The choice of solvent will depend on the experimental requirements, particularly the tolerance of the cell culture or assay system to DMSO.
Method 1: Dissolution in Water
-
Bring the vial of this compound powder to room temperature before opening to prevent condensation.
-
To prepare a stock solution (e.g., 1 mM), add the appropriate volume of sterile, nuclease-free water. For example, to a vial containing 1 mg of this compound (MW: 419.2 g/mol ), add 2.386 mL of water for a 1 mM solution.
-
Vortex briefly to ensure complete dissolution.
-
If necessary, sonicate for a short period to aid dissolution.
Method 2: Dissolution in DMSO
-
Bring the vial of this compound powder to room temperature.
-
Add the desired volume of anhydrous DMSO to achieve a stock solution of higher concentration (e.g., 10 mM).
-
Vortex thoroughly until the powder is completely dissolved.
Long-Term Storage Protocol
Proper storage is critical to maintain the stability and activity of this compound.
Powder Form:
-
Store the lyophilized powder at -20°C for up to 2 years.[5] Some suppliers recommend storage at -70°C.[3]
Stock Solutions:
-
Aqueous Solutions: It is recommended to prepare aqueous solutions fresh for each experiment. If short-term storage is necessary, aliquot the solution into single-use volumes and store at -20°C for a limited time. Avoid repeated freeze-thaw cycles.
-
DMSO Solutions: For long-term storage, aliquot the DMSO stock solution into single-use volumes to minimize freeze-thaw cycles. Store these aliquots at -80°C for up to 6 months.[5] For short-term use, the DMSO solution can be stored at 4°C for up to 2 weeks.[5]
A summary of storage conditions is provided below:
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 2 years[5] |
| DMSO Solution | 4°C | Up to 2 weeks[5] |
| DMSO Solution | -80°C | Up to 6 months[5] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound and the experimental workflow for its use.
Caption: Signaling pathway of this compound.
Caption: General experimental workflow for using this compound.
References
- 1. This compound BIOLOG Life Science Institute [biolog.de]
- 2. Characterization of Sp-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole- 3',5'-monophosphorothioate (this compound) as a potent and specific activator of cyclic-AMP-dependent protein kinase in cell extracts and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound Datasheet DC Chemicals [dcchemicals.com]
- 6. scbt.com [scbt.com]
Troubleshooting & Optimization
Determining the optimal incubation time for Sp-5,6-DCl-cBIMPS in different cell lines.
Welcome to the technical support center for Sp-5,6-DCl-cBIMPS. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of this potent Protein Kinase A (PKA) activator in different cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole-3',5'-cyclic monophosphorothioate, Sp-isomer) is a potent and specific, cell-permeable activator of cAMP-dependent Protein Kinase A (PKA). Unlike the endogenous activator cAMP, this compound is resistant to hydrolysis by phosphodiesterases (PDEs), which leads to sustained activation of PKA in intact cells. Its lipophilic nature allows it to efficiently cross cell membranes.
Q2: I am not observing a response in my cells after treatment with this compound. What are the possible reasons?
There are several potential reasons for a lack of cellular response:
-
Suboptimal Incubation Time: The kinetics of PKA activation can vary significantly between cell types. A time-course experiment is crucial to identify the optimal incubation period.
-
Incorrect Concentration: The effective concentration of this compound is highly cell-type dependent. A dose-response experiment is necessary to determine the optimal concentration for your specific cell line.
-
Cell Health and Passage Number: Ensure that your cells are healthy, within a low passage number range, and seeded at a consistent density.
-
Compound Stability: Ensure the compound has been stored correctly and prepare fresh dilutions for each experiment.
Q3: How can I confirm that this compound is activating PKA in my cells?
PKA activation can be confirmed by assessing the phosphorylation of its downstream targets. A common and reliable method is to perform a Western blot analysis using an antibody that specifically recognizes the phosphorylated form of a known PKA substrate, such as CREB (phosphorylated at Ser133) or VASP.
Q4: Can I use this compound to distinguish between PKA and cGMP-dependent protein kinase (PKG) signaling pathways?
Yes, this compound is a specific activator of PKA and does not significantly activate PKG, making it a valuable tool to dissect the distinct roles of these two signaling pathways in cellular processes.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability between experimental replicates. | Inconsistent cell seeding density. Inconsistent incubation times. Pipetting errors. | Ensure uniform cell seeding in all wells. Use a timer to ensure consistent incubation periods. Calibrate pipettes and use consistent pipetting techniques. |
| No PKA activation observed at any concentration. | The cell line may have low expression levels of PKA. The chosen downstream readout is not appropriate for the cell line. Compound degradation. | Confirm PKA expression in your cell line via Western blot or qPCR. Research known PKA substrates in your cell type or test multiple downstream targets. Use a fresh aliquot of this compound and prepare fresh dilutions. |
| Cell death or toxicity observed at higher concentrations. | The concentration of this compound is too high for the specific cell line. | Perform a dose-response experiment starting with a lower concentration range (e.g., 1-10 µM) to determine the optimal non-toxic concentration. Reduce the incubation time. |
| Basal PKA activity is too high in control cells. | The cell culture medium or serum may contain factors that elevate cAMP levels. Cells are stressed. | Serum-starve the cells for a few hours before the experiment. Ensure gentle handling of cells and optimal culture conditions. |
Experimental Protocols and Data
Determining the optimal incubation time for this compound is a critical step for achieving reliable and reproducible results. The ideal time and concentration are highly dependent on the specific cell line and the biological question being investigated. Below are generalized protocols to empirically determine these parameters.
Data Presentation: Recommended Starting Concentrations and Incubation Times
The following table summarizes starting concentrations and incubation times reported in the literature for different cell types. Note: These are starting points, and optimal conditions must be determined experimentally for your specific cell line and assay.
| Cell Type | Example Cell Line | Concentration Range | Reported Incubation Time |
| Epithelial Cells | T84 | 400 nM | 10-20 minutes |
| Pancreatic Beta Cells | MIN6 | 1 - 3 µM | 45 minutes |
| Platelets | Human Platelets | 100 µM | 20 minutes |
| Pancreatic Islets | Rodent | 5 µM - 500 µM | 60 minutes |
| Cardiomyocytes | Primary | 10 - 100 µM | Varies (requires optimization) |
| Immortalized Lines | HEK293, HeLa | 50 - 250 µM | Varies (requires optimization) |
Protocol 1: Determining Optimal Incubation Time (Time-Course Experiment)
This protocol outlines a method to identify the peak activation of PKA following treatment with this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Antibodies: Primary antibody against a phosphorylated PKA substrate (e.g., anti-phospho-CREB Ser133), primary antibody for total protein control (e.g., anti-CREB or anti-GAPDH), and appropriate secondary antibody.
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate (e.g., 6-well or 12-well) at a density that will result in 70-80% confluency on the day of the experiment.
-
Treatment: Treat the cells with a concentration of this compound known to be effective or a mid-range concentration from the table above (e.g., 50 µM).
-
Incubation: Incubate the cells for a range of time points (e.g., 0, 5, 15, 30, 60, 120 minutes).
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS and then add lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
Western Blot Analysis:
-
Normalize the protein concentration for all samples.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with the primary antibody against the phosphorylated PKA substrate.
-
Strip and re-probe the membrane with an antibody for the total protein as a loading control.
-
Develop the blot and quantify the band intensities.
-
-
Data Analysis: Plot the normalized intensity of the phosphorylated protein against time to determine the time point of maximal PKA activation.
Protocol 2: Determining Optimal Concentration (Dose-Response Experiment)
This protocol is designed to find the concentration of this compound that gives the desired level of PKA activation.
Procedure:
-
Cell Seeding: Prepare plates as described in Protocol 1.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 0, 1, 10, 50, 100, 200 µM).
-
Incubation: Incubate the cells for the optimal time determined in Protocol 1.
-
Cell Lysis and Western Blot: Follow steps 4-7 from Protocol 1.
-
Data Analysis: Plot the normalized intensity of the phosphorylated protein against the concentration of this compound to generate a dose-response curve and determine the EC50 (the concentration that produces 50% of the maximal response).
Visualizations
Signaling Pathway of PKA Activation by this compound
Caption: PKA activation by this compound.
Experimental Workflow for Determining Optimal Incubation Time
Caption: Workflow for optimizing incubation time.
Troubleshooting unexpected results in Sp-5,6-DCl-cBIMPS experiments.
Welcome to the technical support center for Sp-5,6-DCl-cBIMPS. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results and optimizing their experiments with this potent and specific cAMP-dependent protein kinase (PKA) activator.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary advantages?
This compound is a cell-permeable analog of cyclic AMP (cAMP) that acts as a potent and specific activator of cAMP-dependent protein kinase (PKA).[1][2] Its main advantages over other cAMP analogs, such as 8-bromo-cAMP, include:
-
High Potency: It is effective at micromolar concentrations.[3]
-
Specificity: It is a highly selective activator of PKA and, unlike some other analogs, does not activate cGMP-dependent protein kinase (cGMP-PK).[1]
-
Metabolic Stability: It is resistant to hydrolysis by phosphodiesterases (PDEs), ensuring a sustained activation of PKA.[1][4]
-
High Lipophilicity: This property allows for excellent cell membrane permeability, making it ideal for use in intact cells.[1]
Q2: How should I dissolve and store this compound?
This compound is soluble in water at approximately 1 mM and is also soluble in DMSO and ethanol. For long-term storage, it is recommended to store the compound at -70°C.
Q3: I am not observing the expected level of PKA activation. What could be the issue?
Several factors could contribute to a lack of PKA activation:
-
Suboptimal Concentration: Ensure you are using an appropriate concentration for your cell type and experimental conditions. A dose-response experiment is recommended to determine the optimal concentration.
-
Cell Health: Poor cell viability or health can impact signaling pathways. Ensure your cells are healthy and in the logarithmic growth phase.
-
Incorrect Vehicle Control: The solvent used to dissolve this compound (e.g., DMSO) can have effects on cells. Ensure your vehicle control is appropriate and used at the same final concentration as in the experimental samples.
-
Assay Sensitivity: The method used to detect PKA activation (e.g., Western blot for phospho-substrates, kinase activity assay) may not be sensitive enough. Consider optimizing your detection method.
Q4: I am observing off-target effects or cellular toxicity. What are the possible causes and solutions?
-
High Concentration: While this compound is specific for PKA, very high concentrations may lead to off-target effects. Try reducing the concentration and performing a dose-response curve to find the lowest effective concentration.
-
Prolonged Incubation: Long exposure times can sometimes lead to toxicity. Optimize the incubation time for your experiment.
-
Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. Ensure the final solvent concentration is low (typically <0.1%).
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to chemical compounds. It is important to assess the viability of your specific cell line in response to a range of this compound concentrations.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or weak PKA activation | - Inadequate concentration of this compound.- Poor cell permeability in the specific cell type.- Degraded compound due to improper storage.- Insufficient incubation time. | - Perform a dose-response experiment to determine the optimal concentration (see Table 1 for examples).- Although highly lipophilic, ensure adequate incubation time for cellular uptake.- Confirm proper storage of the compound at -70°C.- Perform a time-course experiment to determine the optimal incubation time. |
| High background signal in control group | - Contamination of reagents or cell culture.- Non-specific antibody binding in Western blot.- Autofluorescence of cells or compounds. | - Use fresh, sterile reagents and ensure aseptic cell culture techniques.- Optimize blocking conditions and antibody concentrations for Western blotting.- Include appropriate controls to measure background fluorescence. |
| Inconsistent results between experiments | - Variation in cell density or passage number.- Inconsistent preparation of this compound working solutions.- Fluctuation in incubation conditions (temperature, CO2). | - Maintain consistent cell culture practices, including seeding density and using cells within a specific passage number range.- Prepare fresh working solutions for each experiment from a stock solution.- Ensure consistent and calibrated incubator conditions. |
| Unexpected morphological changes in cells | - Cellular stress or toxicity due to high concentration or prolonged exposure.- Off-target effects. | - Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to assess toxicity at different concentrations and time points.- Lower the concentration of this compound and/or reduce the incubation time. |
Data Presentation
Table 1: Effective Concentrations of this compound in Various Experimental Models
| Application | Cell/Tissue Type | Concentration Range | Observed Effect | Reference |
| Insulin (B600854) Release Stimulation | Isolated Rat Pancreatic Islets | 5 µM - 500 µM | Dose-dependent stimulation of insulin release. | [2] |
| Inhibition of Platelet Aggregation | Human Platelets | 10 µM - 100 µM | Inhibition of thrombin-induced platelet aggregation. | [1] |
| PKA Activation | T84 Colonic Epithelial Cells | 400 nM | Used in combination with other cAMP analogs to activate PKA. | [5] |
| Rho Activation Inhibition | Mouse and Human Platelets | 100 µM | Inhibition of U-46619-induced Rho activation. | [2] |
Experimental Protocols
Protocol 1: Assessment of PKA Activation via Western Blotting of Phospho-CREB
This protocol describes the detection of PKA activation by measuring the phosphorylation of a key downstream target, CREB (cAMP response element-binding protein), at Serine 133.
Materials:
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in appropriate culture plates and allow them to adhere and reach the desired confluency (typically 70-80%). Treat cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) or a vehicle control for the desired time (e.g., 15-30 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-CREB and total CREB overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-CREB signal to the total CREB signal to determine the fold change in phosphorylation.
Protocol 2: In Vitro Platelet Aggregation Assay
This protocol is adapted from standard light transmission aggregometry methods to assess the inhibitory effect of this compound on platelet aggregation.
Materials:
-
This compound
-
Freshly drawn human blood in sodium citrate (B86180) tubes
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Platelet agonist (e.g., Thrombin, ADP)
-
Saline or appropriate buffer
-
Light Transmission Aggregometer
Procedure:
-
PRP and PPP Preparation:
-
Centrifuge whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP.
-
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.
-
Assay Procedure:
-
Pre-warm PRP samples to 37°C.
-
Place a cuvette with PPP in the aggregometer to set the 100% aggregation baseline.
-
Place a cuvette with PRP in the aggregometer to set the 0% aggregation baseline.
-
Add a specific volume of PRP to a new cuvette with a stir bar.
-
Add the desired concentration of this compound or vehicle control to the PRP and incubate for a short period (e.g., 1-5 minutes).
-
Add the platelet agonist (e.g., thrombin) to induce aggregation and record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis: The percentage of aggregation is calculated based on the change in light transmission. Compare the aggregation curves of the control and this compound-treated samples to determine the inhibitory effect.
Visualizations
Caption: Simplified signaling pathway of PKA activation by this compound.
References
- 1. Characterization of Sp-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole- 3',5'-monophosphorothioate (this compound) as a potent and specific activator of cyclic-AMP-dependent protein kinase in cell extracts and intact cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Sp-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole-3',5'-cyclic monophosphorothioate is a potent stimulus for insulin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound BIOLOG Life Science Institute [biolog.de]
- 5. researchgate.net [researchgate.net]
How to control for vehicle effects when using Sp-5,6-DCl-cBIMPS.
Welcome to the technical support center for Sp-5,6-DCl-cBIMPS. This guide is designed for researchers, scientists, and drug development professionals to help navigate experimental design and troubleshoot issues related to vehicle controls.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and specific cell-permeable activator of cAMP-dependent protein kinase (cAMP-PK), also known as Protein Kinase A (PKA).[1][2][3][4][5] Due to its high lipophilicity and resistance to degradation by phosphodiesterases, it is highly effective for studying cAMP/PKA signaling pathways in intact cells.[5][6] Its primary action is to mimic cyclic AMP (cAMP) and activate PKA, which then phosphorylates downstream target proteins involved in numerous cellular processes.
Q2: What is a "vehicle" and why is a vehicle control essential when using this compound?
A vehicle is the solvent or carrier used to dissolve and deliver a compound for an experiment. This compound is lipophilic and often requires a non-aqueous solvent like Dimethyl Sulfoxide (B87167) (DMSO) to create a stock solution before further dilution in aqueous media.[6]
A vehicle control is an experimental group that receives the same dose of the vehicle (e.g., DMSO) at the same final concentration as the treatment group, but without this compound.[7][8][9] This control is critical because vehicles like DMSO are not biologically inert and can have their own effects on cells and organisms.[8][10][11] The vehicle control allows you to distinguish the true effects of this compound from any background effects caused by the solvent itself.[7][8]
Q3: What are the known biological effects of DMSO that could interfere with my experiment?
DMSO can exert a range of biological effects that may confound experimental results, especially if not properly controlled for. These effects are generally dose-dependent and can include:
-
Altered Cell Growth and Viability: Low concentrations of DMSO can sometimes stimulate cell proliferation, while higher concentrations (often >0.5%) can inhibit growth or be cytotoxic.[8][10][12]
-
Induction of Cell Differentiation: DMSO is a well-known inducer of differentiation in certain cell lines, such as P19 or hematopoietic cells.[10][13]
-
Changes in Gene Expression: Even at low concentrations like 0.1%, DMSO has been shown to cause significant changes in the transcriptome, proteome, and epigenetic landscape (e.g., DNA methylation and microRNA expression) in cell models.[11][14]
-
Anti-inflammatory and Antioxidant Effects: DMSO itself possesses anti-inflammatory and free-radical scavenging properties, which could mask or falsely enhance the observed effects of your compound.[7][11]
-
Pleiotropic In Vivo Effects: In animal models, DMSO can have widespread effects. For example, it can offer protection against certain types of liver injury, and if not carefully controlled, these solvent effects could be falsely attributed to the test compound.[10]
Experimental Design and Protocols
Proper experimental design must always include, at a minimum, three core groups: Untreated (or Saline) Control, Vehicle Control, and the Experimental Treatment Group.
Protocol: Determining Maximum Tolerated Vehicle Concentration (In Vitro)
Before starting your main experiment, it is crucial to determine the highest concentration of your vehicle (e.g., DMSO) that does not impact cell viability or other baseline parameters.
-
Cell Plating: Seed your cells in a 96-well plate at the density used for your main experiments and allow them to adhere overnight.
-
Prepare Vehicle Dilutions: Prepare a series of dilutions of DMSO in your complete cell culture medium. A recommended range to test is: 0% (medium only), 0.01%, 0.05%, 0.1%, 0.25%, 0.5%, and 1.0% (v/v).
-
Treatment: Replace the old medium with the medium containing the different DMSO concentrations.
-
Incubation: Incubate the cells for the same duration as your planned this compound treatment.
-
Viability Assay: Perform a standard cell viability assay (e.g., MTT, PrestoBlue™, or CellTiter-Glo®).
-
Data Analysis: Normalize the results to the "medium-only" control (set as 100% viability). The highest DMSO concentration that maintains ≥95% viability and shows no morphological changes is generally considered safe for your experiments.
Data Summary: Recommended Vehicle Concentrations
| Vehicle | System | Recommended Max Concentration | Notes |
| DMSO | In Vitro (Cell Culture) | ≤ 0.1% (v/v) | Some robust cell lines may tolerate up to 0.5%, but this must be validated. Sensitive cell lines may require <0.05%.[7] |
| DMSO | In Vivo (Rodents, e.g., i.p. injection) | ≤ 1% - 5% (v/v) | The total dose and volume are critical. Higher concentrations can cause local irritation and toxicity. Must be diluted in a carrier like saline or PBS.[15] |
Troubleshooting Guide
Q4: My vehicle control group shows a significant biological response compared to the untreated group. What should I do?
This is a common issue and highlights the importance of the vehicle control. It indicates that the vehicle itself is active in your system.
-
Verify Concentration: Double-check that the final concentration of DMSO in your experiments is within the recommended safe range for your cell type (see table above).
-
Lower the Concentration: The most effective solution is to lower the vehicle concentration. This can be achieved by making a more concentrated stock solution of this compound, which will require a smaller volume to achieve the final desired treatment concentration.
-
Analyze Correctly: Do not compare your treatment group to the untreated control. The proper comparison is Treatment Group vs. Vehicle Control Group . This comparison mathematically and logically subtracts the vehicle's effect, isolating the effect of this compound.
Q5: I am observing high levels of cell death in both my treatment and vehicle control groups.
This strongly suggests cytotoxicity from the vehicle.
-
Cause: The final concentration of DMSO is likely too high for your specific cell line. Cell types like hematopoietic or embryonic stem cells can be particularly sensitive to DMSO.[13]
-
Solution: Immediately perform a DMSO dose-response curve as described in the protocol above to find the non-toxic concentration. Reduce the DMSO concentration in all future experiments to this validated level.
Q6: My results are inconsistent between experiments. Could the vehicle be a factor?
Yes, inconsistent preparation of the vehicle and treatment solutions is a common source of variability.
-
Pipetting Errors: When using very small volumes of a 100% DMSO stock to make working solutions, minor pipetting errors can lead to large variations in the final DMSO concentration.
-
Solution: Prepare an intermediate dilution of your stock solutions. For example, instead of adding 0.5 µL of 100% DMSO to 1 mL of medium, first dilute the 100% DMSO to a 10% stock in medium, and then add a larger, more accurate volume (5 µL) to your final 1 mL. Always prepare a master mix of vehicle-containing medium and drug-containing medium to ensure consistency across all replicates.
Signaling Pathway Considerations
This compound specifically activates PKA. However, its vehicle, DMSO, can have off-target effects on other signaling pathways, which could complicate data interpretation. It is crucial to isolate the PKA-specific effects from these potential vehicle-induced artifacts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound BIOLOG Life Science Institute [biolog.de]
- 4. Sp-5,6-Dichloro-cBIMPS | CAS#:120912-54-1 | Chemsrc [chemsrc.com]
- 5. Characterization of Sp-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole- 3',5'-monophosphorothioate (this compound) as a potent and specific activator of cyclic-AMP-dependent protein kinase in cell extracts and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 11. DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro - Akron Biotech [akronbiotech.com]
- 12. The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cell Culture FAQ: How does DMSO affect your cells? - Eppendorf Portugal [eppendorf.com]
- 14. DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro [genedata.com]
- 15. researchgate.net [researchgate.net]
Strategies for improving the signal-to-noise ratio in Sp-5,6-DCl-cBIMPS experiments.
Welcome to the technical support center for Sp-5,6-DCl-cBIMPS experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experiments and improve your signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
Sp-5,6-dichloro-1-β-D-ribofuranosylbenzimidazole-3',5'-monophosphorothioate (this compound) is a potent and specific cell-permeable activator of cAMP-dependent protein kinase (PKA).[1][2] Unlike many other cAMP analogs, it shows high specificity for PKA over other cyclic nucleotide-binding proteins, such as cGMP-dependent protein kinase (PKG), making it a superior tool for dissecting PKA-specific signaling pathways.[1][2] Its high lipophilicity allows it to efficiently cross cell membranes, enabling the study of PKA signaling in intact cells.[1]
Q2: In which experimental systems is this compound commonly used?
This compound is frequently used in studies of cellular processes regulated by the cAMP/PKA signaling pathway. A primary application is in the study of platelet activation and inhibition. By activating PKA, this compound mimics the effects of endogenous platelet inhibitors like prostacyclin, leading to the phosphorylation of key substrates such as the vasodilator-stimulated phosphoprotein (VASP) and subsequent inhibition of platelet aggregation.[1][2] It is also utilized in research on insulin (B600854) release and other PKA-mediated cellular functions.
Q3: What are the common assays used to measure the effects of this compound?
The effects of this compound are often quantified using immunoassays that measure changes in downstream signaling events. Common techniques include:
-
Homogeneous Time-Resolved Fluorescence (HTRF): This is a competitive immunoassay frequently used to measure intracellular cAMP levels. An increase in cAMP (or the use of an activator like this compound) leads to a decrease in the HTRF signal.[3][4]
-
Fluorescence Polarization (FP): This technique can be used to monitor the binding of a fluorescently labeled ligand to a target, such as an antibody specific for a phosphorylated substrate. Changes in the polarization of the fluorescent signal indicate the extent of binding.[5][6][7]
-
Western Blotting: This method is used to detect the phosphorylation of specific PKA substrates, such as VASP, by using phospho-specific antibodies.[8]
-
Platelet Aggregometry: This technique directly measures the ability of platelets to aggregate in response to various agonists and the inhibitory effect of compounds like this compound.
Troubleshooting Guides
A low signal-to-noise ratio can obscure experimental results. The following tables provide troubleshooting strategies for common issues encountered in HTRF and Fluorescence Polarization assays when using this compound.
HTRF Assay Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low Signal or Small Assay Window | Insufficient PKA activation | Increase the concentration of this compound. Ensure the compound is fully dissolved and has not degraded. |
| Low cell number or receptor expression | Optimize cell seeding density. Ensure the cell line expresses the target receptor at adequate levels. | |
| Suboptimal incubation times | Optimize the incubation time for both the compound and the detection reagents. | |
| Phosphodiesterase (PDE) activity | Include a PDE inhibitor, such as IBMX, in the assay buffer to prevent the degradation of cAMP. | |
| Incorrect plate reader settings | Verify that the correct HTRF settings (excitation/emission wavelengths, delay, and integration times) are being used. | |
| High Background Signal | Autofluorescent compounds or media | Run controls with compound/media alone to check for autofluorescence. If possible, use a red-shifted acceptor to minimize interference. |
| Non-specific antibody binding | Titrate the antibody concentrations to find the optimal balance between signal and background. Consider adding a blocking agent. | |
| Light leakage or well-to-well crosstalk | Use high-quality, opaque microplates (white plates are often recommended for HTRF). Be careful during pipetting to avoid splashing.[9] | |
| High Variability (%CV) | Inconsistent cell seeding | Ensure a homogenous cell suspension and use appropriate pipetting techniques to dispense cells evenly. |
| Pipetting errors | Calibrate pipettes regularly and use reverse pipetting for viscous solutions. | |
| Edge effects in the microplate | Avoid using the outer wells of the plate, or ensure proper plate sealing and incubation conditions to minimize evaporation. |
Fluorescence Polarization (FP) Assay Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low Signal Intensity | Low tracer concentration | Increase the concentration of the fluorescently labeled tracer. The raw fluorescence should be at least 3-fold higher than the buffer background. |
| Incorrect instrument settings | Optimize the gain settings on the plate reader. Ensure the correct excitation and emission filters are in use. | |
| Inefficient fluorophore | Consider using a brighter, more photostable fluorophore for the tracer. | |
| High Background Polarization | Non-specific binding of the tracer | Add a non-ionic detergent (e.g., 0.01% Tween-20) to the assay buffer. Test different blocking agents (e.g., BSA, gamma-globulin). |
| Autofluorescent compounds | Screen for compound autofluorescence. Use a red-shifted fluorophore to minimize interference from common autofluorescent compounds.[10][11] | |
| Light scatter from precipitated compounds | Centrifuge the assay plate before reading. Check the solubility of the test compounds in the assay buffer. | |
| Small Assay Window (mP shift) | Tracer is too large or too small | The molecular weight of the tracer should be significantly different from the binding partner to observe a substantial change in polarization. |
| Inactive binding partner (e.g., antibody) | Ensure the antibody or other binding partner is active and stored correctly. | |
| Suboptimal buffer conditions | Optimize the pH and salt concentration of the assay buffer to ensure optimal binding. |
Data Presentation
The following tables summarize quantitative data related to the activity of this compound and relevant assay parameters.
Table 1: PKA Activation and VASP Phosphorylation
| Parameter | Value | Cell Type/System | Comments |
| PKA Activation Constant (Ka) | 38 nM | Purified PKA type I | This compound is a potent activator of PKA. |
| VASP Phosphorylation | Time-dependent increase | Intact human platelets | A concentration of 0.5 mM this compound leads to a significant increase in the phosphorylated form of VASP (50 kDa band) over time.[8] |
Table 2: Inhibition of Platelet Aggregation
| Agonist | IC50 of this compound (approx.) | Cell Type | Comments |
| Thrombin | ~10 µM | Human Platelets | Pre-treatment with this compound inhibits thrombin-induced platelet aggregation. |
Experimental Protocols
Protocol 1: HTRF cAMP Assay for PKA Activation
This protocol is a general guideline for a competitive HTRF immunoassay to measure the effect of this compound on PKA activation in a cell-based format.
Materials:
-
Cells expressing the target of interest
-
This compound
-
HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
White, low-volume 384-well microplates
-
HTRF-compatible plate reader
Methodology:
-
Cell Preparation: Culture and harvest cells according to standard procedures. Resuspend cells in stimulation buffer at the optimized density.
-
Compound Preparation: Prepare a serial dilution of this compound in stimulation buffer containing a PDE inhibitor.
-
Cell Stimulation: Dispense cells into the microplate. Add the this compound dilutions to the appropriate wells. Include a vehicle control.
-
Incubation: Incubate the plate at room temperature for the optimized duration (typically 30 minutes).
-
Lysis and Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) prepared in lysis buffer to all wells.
-
Second Incubation: Incubate the plate for 1 hour at room temperature, protected from light.
-
Signal Reading: Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and plot it against the concentration of this compound to generate a dose-response curve. The signal is inversely proportional to the level of PKA activation.[4]
Protocol 2: VASP Phosphorylation Western Blot
This protocol describes the detection of VASP phosphorylation in platelets in response to this compound.
Materials:
-
Washed human platelets
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels and blotting equipment
-
Primary antibodies: anti-phospho-VASP (Ser157 or Ser239) and anti-total VASP
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Methodology:
-
Platelet Preparation: Isolate human platelets and wash them to remove plasma components. Resuspend in a suitable buffer.
-
Stimulation: Treat the washed platelets with different concentrations of this compound for various time points. Include an untreated control.
-
Cell Lysis: Terminate the stimulation by adding ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with the primary anti-phospho-VASP antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the bands.
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-VASP signal to the total VASP signal to determine the fold-change in phosphorylation.
Signaling Pathways and Workflows
The following diagrams illustrate key signaling pathways and experimental workflows relevant to this compound experiments.
Caption: PKA activation by this compound and its downstream effects in platelets.
Caption: A typical experimental workflow for an HTRF cAMP assay.
Caption: A logical workflow for troubleshooting a low signal-to-noise ratio.
References
- 1. Characterization of Sp-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole- 3',5'-monophosphorothioate (this compound) as a potent and specific activator of cyclic-AMP-dependent protein kinase in cell extracts and intact cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]
- 4. HTRF cAMP dynamic 2 and IP-One assays on the SpectraMax M5e reader [moleculardevices.com]
- 5. Homogeneous cell-based fluorescence polarization assay for the direct detection of cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison: Sp-5,6-DCl-cBIMPS vs. Forskolin for Protein Kinase A (PKA) Activation
For researchers, scientists, and drug development professionals, the precise activation of Protein Kinase A (PKA) is crucial for dissecting cellular signaling pathways and developing targeted therapeutics. Two prominent compounds utilized for this purpose are Sp-5,6-DCl-cBIMPS and Forskolin. This guide provides an objective comparison of their efficacy, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate tool for specific research needs.
Executive Summary
This compound and Forskolin activate PKA through fundamentally different mechanisms. This compound is a potent, membrane-permeable, and phosphodiesterase-resistant cAMP analog that directly binds to and activates the PKA holoenzyme, exhibiting a preference for the PKA type II isoform. In contrast, Forskolin, a diterpene from the plant Coleus forskohlii, indirectly activates PKA by stimulating adenylyl cyclase, leading to a surge in intracellular cyclic AMP (cAMP) levels. This difference in their mode of action has significant implications for experimental design and data interpretation. While Forskolin is a widely used tool for robustly increasing intracellular cAMP, this compound offers a more direct and specific activation of PKA, bypassing the complexities of adenylyl cyclase regulation and cAMP degradation.
Data Presentation: Quantitative Comparison
Direct comparative studies providing head-to-head EC50 values for PKA activation in the same experimental system are limited. However, data from various studies allow for a quantitative assessment of their potency.
| Feature | This compound | Forskolin |
| Mechanism of Action | Direct PKA Activator | Indirect PKA Activator (via adenylyl cyclase) |
| Target | Regulatory subunits of PKA (preference for type II) | Adenylyl Cyclase |
| Reported Potency | Potent activator; more effective than other cAMP analogs in intact platelets.[1] | EC50 for adenylyl cyclase activation: ~5-10 µM in rat cerebral cortical membranes[2]; EC50 for cAMP accumulation: >50 µM in C6-2B cells.[3] |
| Specificity | Highly specific for PKA; allows for distinction between cAMP- and cGMP-mediated pathways.[1] | Activates multiple isoforms of adenylyl cyclase; effects can be broad due to global cAMP elevation.[2][4] |
| Metabolic Stability | Resistant to hydrolysis by phosphodiesterases (PDEs).[1] | Effects are transient and dependent on PDE activity, which degrades cAMP. |
| Cell Permeability | High, due to its lipophilic nature.[1] | Readily permeates cell membranes. |
Signaling Pathways
The distinct mechanisms of this compound and Forskolin in activating PKA are illustrated in the following signaling pathway diagram.
Caption: PKA activation by Forskolin (indirect) and this compound (direct).
Experimental Protocols
Accurate assessment of PKA activation is paramount. Below are detailed methodologies for commonly employed assays.
PKA Activity Assay (ELISA-based)
This method provides a quantitative measurement of PKA activity in cell lysates or purified enzyme preparations.
-
Principle: A specific PKA substrate peptide is pre-coated on a microplate. PKA in the sample phosphorylates the substrate in the presence of ATP. A phospho-specific antibody detects the phosphorylated substrate, and a secondary HRP-conjugated antibody allows for colorimetric detection.
-
Materials:
-
PKA substrate-coated 96-well plate
-
Cell lysis buffer (containing protease and phosphatase inhibitors)
-
ATP solution
-
Kinase assay buffer
-
Phospho-PKA substrate primary antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
-
-
Procedure:
-
Sample Preparation: Prepare cell lysates by incubating cells with lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant. Determine protein concentration.
-
Kinase Reaction: Add diluted cell lysates or purified PKA to the substrate-coated wells.
-
Initiate the reaction by adding ATP. Incubate at 30°C for the desired time (e.g., 30-60 minutes).
-
Detection: Stop the reaction and wash the wells.
-
Add the phospho-PKA substrate antibody and incubate.
-
Wash and add the HRP-conjugated secondary antibody.
-
Wash and add TMB substrate. Incubate until a blue color develops.
-
Add stop solution to turn the color yellow.
-
Measure absorbance at 450 nm using a microplate reader.
-
Western Blotting for PKA Substrate Phosphorylation
This technique allows for the semi-quantitative analysis of the phosphorylation of specific PKA substrates within cells.
-
Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with an antibody specific for the phosphorylated form of a known PKA substrate (e.g., Phospho-CREB Ser133).
-
Materials:
-
Cell lysis buffer with phosphatase inhibitors
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody against a phosphorylated PKA substrate
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
-
-
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound or Forskolin for the desired time. Lyse cells and quantify protein concentration.
-
Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Wash the membrane and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system. Densitometry can be used to quantify band intensity.
-
FRET-based PKA Biosensor Assay in Live Cells
This method enables real-time monitoring of PKA activity in living cells.
-
Principle: Cells are transfected with a genetically encoded biosensor containing a PKA substrate peptide flanked by two fluorescent proteins (e.g., CFP and YFP). PKA-mediated phosphorylation of the substrate induces a conformational change in the biosensor, altering the Förster Resonance Energy Transfer (FRET) between the two fluorophores.
-
Materials:
-
Cells cultured on glass-bottom dishes
-
FRET-based PKA biosensor plasmid (e.g., AKAR)
-
Transfection reagent
-
Live-cell imaging microscope equipped for FRET imaging
-
-
Procedure:
-
Transfection: Transfect cells with the PKA biosensor plasmid and allow for expression (typically 24-48 hours).
-
Imaging: Mount the cells on the microscope and acquire baseline FRET images.
-
Stimulation: Perfuse the cells with a solution containing either this compound or Forskolin.
-
Time-Lapse Imaging: Continuously acquire FRET images to monitor the change in the FRET ratio over time.
-
Data Analysis: Analyze the change in the FRET ratio to quantify the kinetics and magnitude of PKA activation.
-
Experimental Workflow
A typical workflow for comparing the efficacy of PKA activators is depicted below.
Caption: Workflow for comparing PKA activators.
Conclusion
The choice between this compound and Forskolin for PKA activation depends on the specific experimental goals. Forskolin is a powerful tool for inducing a robust and widespread increase in intracellular cAMP, making it suitable for studies where a strong, global activation of cAMP-dependent pathways is desired. However, its indirect mechanism of action and the subsequent activation of all PKA isoforms can complicate the interpretation of results.
This compound, with its direct and specific activation of PKA, offers a more refined approach. Its resistance to PDEs ensures a sustained and predictable level of PKA activity, making it an excellent choice for studies requiring precise control over the PKA signaling cascade and for distinguishing PKA-mediated effects from those of other cAMP-dependent pathways. For researchers aiming to dissect the specific roles of PKA, particularly the type II isoform, this compound is the superior tool.
References
- 1. researchgate.net [researchgate.net]
- 2. Forskolin: unique diterpene activator of adenylate cyclase in membranes and in intact cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Distinct mechanisms of forskolin-stimulated cyclic AMP accumulation and forskolin-potentiated hormone responses in C6-2B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Forskolin as a Tool for Examining Adenylyl Cyclase Expression, Regulation, and G Protein Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Sp-5,6-DCl-cBIMPS versus 8-Br-cAMP: a comparative study of PKA activation.
For researchers, scientists, and drug development professionals investigating cAMP-mediated signaling pathways, the choice of a suitable Protein Kinase A (PKA) activator is critical. This guide provides a detailed comparison of two commonly used cAMP analogs: Sp-5,6-DCl-cBIMPS and 8-Br-cAMP, offering insights into their mechanisms, potency, and experimental application.
Executive Summary
Sp-5,6-dichloro-1-β-D-ribofuranosylbenzimidazole-3',5'-monophosphorothioate (this compound) is a potent and highly specific activator of PKA.[1] Its key advantages include resistance to hydrolysis by phosphodiesterases and the ability to differentiate between cAMP- and cGMP-mediated pathways.[1] 8-bromo-cAMP (8-Br-cAMP) is a widely used cell-permeable cAMP analog that effectively activates PKA.[2][3] However, it is susceptible to hydrolysis by certain phosphodiesterases and its specificity for PKA over other cyclic nucleotide-binding proteins may be less pronounced than that of this compound.[1]
Data Presentation: Quantitative Comparison
While direct, head-to-head comparative studies with extensive quantitative data are limited, the following table summarizes the available information on the potency and properties of each compound.
| Parameter | This compound | 8-Br-cAMP |
| Activation Constant (K_a) for PKA | Not explicitly reported in searches | ~0.05 µM[2] |
| Half-maximal Effective Concentration (EC_50) for PKA activation | Not explicitly reported in searches | > 30 µM (in some cellular systems) |
| Specificity | High for PKA; does not activate cGMP-dependent protein kinase (cGMP-PK)[1] | Preferentially activates PKA, but potential for off-target effects exists. |
| Phosphodiesterase (PDE) Resistance | Not significantly hydrolyzed by three major types of PDEs.[1] | Hydrolyzed to a significant extent by Ca2+/calmodulin-dependent PDE and cGMP-inhibited PDE.[1] |
| Cell Permeability | Higher apparent lipophilicity suggests good cell-membrane permeability.[1] | Cell-permeable.[2][3] |
Signaling Pathway and Experimental Workflow
To visually represent the concepts discussed, the following diagrams illustrate the PKA activation pathway and a typical experimental workflow for comparing these activators.
References
The Superior Specificity of Sp-5,6-DCl-cBIMPS: A Comparative Guide to cAMP Analogs
For researchers, scientists, and drug development professionals navigating the intricate landscape of cyclic AMP (cAMP) signaling, the choice of a potent and selective activator for cAMP-dependent protein kinase (PKA) is paramount. This guide provides an objective comparison of Sp-5,6-DCl-cBIMPS with other commonly used cAMP analogs, supported by experimental data, to facilitate informed decisions in experimental design and drug discovery.
Sp-5,6-dichloro-1-β-D-ribofuranosylbenzimidazole-3',5'-monophosphorothioate (this compound) has emerged as a highly potent and specific activator of PKA.[1][2][3][4] Its unique chemical structure confers significant advantages over other analogs, particularly in its selectivity for PKA over other cyclic nucleotide-responsive proteins and its resistance to enzymatic degradation. This guide will delve into a comparative analysis of this compound against other widely used cAMP analogs such as 8-Bromo-cAMP (8-Br-cAMP), Dibutyryl-cAMP (db-cAMP), and other Sp-isomers of cAMP analogs (Sp-cAMPS).
Quantitative Comparison of PKA Activation and Specificity
The efficacy of a cAMP analog is determined by its ability to activate PKA, often quantified by the activation constant (Ka) or the half-maximal effective concentration (EC50). A lower value indicates higher potency. Furthermore, the specificity of an analog is crucial to avoid off-target effects. The following tables summarize the available quantitative data for the PKA activation and selectivity of this compound and its counterparts.
| cAMP Analog | PKA Activation Constant (Ka) / EC50 | Notes |
| This compound | Potent activator; specific quantitative values are not consistently reported across comparative studies. | Praised for its high potency and specificity in numerous studies.[1][2][3][4] |
| 8-Bromo-cAMP | Ka: ~0.05 µM | A commonly used PKA activator. |
| EC50 (biphasic): 706 pM and 392 µM[5] | The biphasic response suggests complex interactions. | |
| Dibutyryl-cAMP (db-cAMP) | Data not consistently available in the form of Ka or EC50 for direct comparison. | A cell-permeable analog that is converted to cAMP intracellularly.[6][7] |
| Sp-8-Br-cAMPS | EC50: 360 nM[8] | A phosphorothioate (B77711) analog of 8-Br-cAMP. |
| 6-Bnz-cAMP | EC50: 0.50 pM[5] | A highly potent PKA-selective activator.[5][9] |
| cAMP Analog | Selectivity for PKA vs. cGMP-dependent Protein Kinase (PKG) | Selectivity for PKA vs. Exchange Protein Directly Activated by cAMP (Epac) |
| This compound | Highly selective for PKA; does not activate PKG.[2][4] | Information on direct Epac activation is limited, but its primary characterization is as a specific PKA activator.[1] |
| 8-Bromo-cAMP | Can cross-activate PKG, although it is more potent towards PKA.[10] | Activates both PKA and Epac.[5][11] |
| Dibutyryl-cAMP (db-cAMP) | Less characterized for PKG selectivity in comparative studies. | Can activate pathways downstream of both PKA and Epac.[6][7] |
| Sp-cAMPS | Generally show preference for PKA over PKG. | Varies depending on the specific modification. Some Sp-analogs can activate Epac. |
| 6-Bnz-cAMP | Highly selective for PKA.[5][9] | Does not activate Epac.[9] |
| cAMP Analog | Resistance to Phosphodiesterase (PDE) Hydrolysis |
| This compound | Not significantly hydrolyzed by Ca2+/calmodulin-dependent PDE and cGMP-inhibited PDE.[4] |
| 8-Bromo-cAMP | Hydrolyzed to a significant extent by Ca2+/calmodulin-dependent PDE and cGMP-inhibited PDE.[4] |
| Dibutyryl-cAMP (db-cAMP) | Generally more resistant to PDEs than cAMP, but can still be hydrolyzed. |
| Sp-cAMPS | The phosphorothioate modification confers significant resistance to hydrolysis by PDEs.[12] |
Signaling Pathways and Experimental Workflows
To understand the context of this comparison, it is essential to visualize the cAMP signaling pathway and the experimental workflows used to assess the specificity of these analogs.
Caption: The cAMP signaling pathway and points of action for various cAMP analogs.
Caption: A generalized experimental workflow for comparing the specificity of cAMP analogs.
Experimental Protocols
In Vitro PKA Kinase Activity Assay (Colorimetric)
This protocol provides a method to determine the activation of PKA by different cAMP analogs by measuring the phosphorylation of a specific PKA substrate.
Materials:
-
Purified recombinant PKA catalytic subunit
-
PKA substrate peptide (e.g., Kemptide: LRRASLG)
-
cAMP analogs (this compound, 8-Br-cAMP, db-cAMP, etc.)
-
ATP
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Phospho-PKA substrate antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2 M H2SO4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the cAMP analogs in the kinase reaction buffer.
-
Add a fixed amount of PKA substrate peptide to each well of the 96-well microplate.
-
Add the diluted cAMP analogs to the respective wells.
-
Initiate the kinase reaction by adding a mixture of purified PKA catalytic subunit and ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding the stop solution.
-
Wash the wells to remove unbound reagents.
-
Add the primary antibody (phospho-PKA substrate antibody) and incubate.
-
Wash the wells and add the HRP-conjugated secondary antibody and incubate.
-
Wash the wells and add the TMB substrate.
-
After a suitable color development, add the stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Plot the absorbance values against the log of the analog concentration to generate a dose-response curve and determine the EC50 value for each analog.
In Vitro Phosphodiesterase (PDE) Hydrolysis Assay
This protocol measures the resistance of cAMP analogs to enzymatic degradation by PDEs.
Materials:
-
Purified PDE enzymes (e.g., PDE1, PDE2, PDE3)
-
cAMP analogs
-
Reaction buffer specific for the PDE isoform
-
Snake venom nucleotidase
-
Inorganic pyrophosphatase
-
Reagents for detecting inorganic phosphate (B84403) (e.g., malachite green-based reagent)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of the cAMP analogs at a known concentration.
-
In a 96-well plate, combine the reaction buffer, the cAMP analog, and the purified PDE enzyme.
-
Incubate the reaction at 37°C for various time points.
-
At each time point, stop the reaction (e.g., by heat inactivation or adding a specific inhibitor).
-
Add snake venom nucleotidase and inorganic pyrophosphatase to convert the resulting 5'-AMP to adenosine (B11128) and inorganic phosphate.
-
Add the phosphate detection reagent and incubate to allow color development.
-
Measure the absorbance at the appropriate wavelength (e.g., ~620 nm for malachite green).
-
Calculate the amount of hydrolyzed analog at each time point by comparing with a standard curve of inorganic phosphate.
-
Determine the rate of hydrolysis for each cAMP analog by each PDE isoform.
Conclusion
The available evidence strongly suggests that This compound offers superior specificity for PKA compared to other commonly used cAMP analogs. Its key advantages include:
-
Exceptional PKA Specificity: Unlike 8-Br-cAMP and potentially db-cAMP, this compound does not significantly activate cGMP-dependent protein kinase, making it an ideal tool to dissect cAMP-specific signaling pathways.[2][4]
-
Resistance to Degradation: Its resistance to hydrolysis by major phosphodiesterases ensures a more sustained and predictable intracellular concentration, leading to more reliable experimental outcomes.[4]
While analogs like 8-Br-cAMP and db-cAMP have been instrumental in advancing our understanding of cAMP signaling, their off-target effects on other signaling molecules like PKG and Epac, as well as their susceptibility to degradation, can complicate data interpretation. For researchers requiring precise and unambiguous activation of the PKA pathway, this compound represents a more refined and reliable tool. The choice of the appropriate cAMP analog will ultimately depend on the specific experimental question, but for studies demanding high specificity for PKA, this compound is a demonstrably superior choice.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterization of Sp-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole- 3',5'-monophosphorothioate (this compound) as a potent and specific activator of cyclic-AMP-dependent protein kinase in cell extracts and intact cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound BIOLOG Life Science Institute [biolog.de]
- 4. Characterization of Sp-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole- 3',5'-monophosphorothioate (this compound) as a potent and specific activator of cyclic-AMP-dependent protein kinase in cell extracts and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cAMP signaling through protein kinase A and Epac2 induces substance P release in the rat spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dibutyryl-cAMP (sodium salt) (#35857) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 7. stemcell.com [stemcell.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Epac Activation Converts cAMP from a Proliferative into a Differentiation Signal in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of Novel Substrates for cGMP Dependent Protein Kinase (PKG) through Kinase Activity Profiling to Understand Its Putative Role in Inherited Retinal Degeneration [mdpi.com]
- 11. One-day Treatment of Small Molecule 8-Bromo-cyclic AMP Analogue Induces Cell-based VEGF production for In Vitro Angiogenesis and Osteoblastic Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Assessing the Cross-Reactivity of Sp-5,6-DCl-cBIMPS with other Protein Kinases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Sp-5,6-DCl-cBIMPS
This compound is widely recognized as a potent and specific activator of cAMP-dependent protein kinase (PKA).[1] Its mechanism of action involves binding to the regulatory subunits of PKA, leading to the release and activation of the catalytic subunits. This activation triggers a cascade of downstream signaling events crucial in various cellular processes. A key feature of this compound highlighted in the literature is its utility in distinguishing signaling pathways mediated by PKA from those mediated by cGMP-dependent protein kinase (PKG), suggesting a degree of selectivity.[2]
Quantitative Assessment of Kinase Selectivity
A comprehensive screen of this compound against a large panel of protein kinases (e.g., KinomeScan) has not been identified in publicly available literature. However, a key study demonstrated its specificity for PKA over the closely related cGMP-dependent protein kinase (PKG).
Table 1: Comparative Activation of PKA vs. PKG by this compound and a Less Selective Activator, 8-pCPT-cAMP
| Compound | Target Kinase | Relative Activation | Reference |
| This compound | cAMP-dependent Protein Kinase (PKA) | Potent Activator | [2][3] |
| cGMP-dependent Protein Kinase (PKG) | Not a potent activator | [2] | |
| 8-(p-Chlorophenylthio)-cAMP (8-pCPT-cAMP) | cAMP-dependent Protein Kinase (PKA) | Potent Activator | [2] |
| cGMP-dependent Protein Kinase (PKG) | Potent Activator | [2] |
Note: The term "Potent Activator" is used as described in the cited literature. Quantitative activation constants (Ka) were not consistently provided across all studies.
The lack of broad-spectrum kinase profiling data represents a significant knowledge gap. Researchers are encouraged to perform comprehensive selectivity profiling to fully characterize the off-target effects of this compound.
Experimental Protocols
To facilitate further investigation, the following section details a generalized protocol for assessing the selectivity of a kinase activator like this compound against a panel of protein kinases.
In Vitro Kinase Selectivity Profiling using a Luminescence-Based Assay
This protocol is a generalized method and may require optimization for specific kinases.
1. Reagents and Materials:
-
Purified recombinant protein kinases (a diverse panel is recommended).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Kinase-specific substrates.
-
ATP.
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar.
-
White, opaque 384-well assay plates.
-
Plate reader capable of measuring luminescence.
2. Assay Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the kinase reaction buffer. Include a vehicle control (DMSO).
-
Kinase Reaction:
-
Add 2.5 µL of the kinase/substrate mixture to each well of the 384-well plate.
-
Add 2.5 µL of the serially diluted this compound or vehicle control to the respective wells.
-
Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near the Km for each specific kinase.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
3. Data Analysis:
-
Calculate the net luminescence for each reaction by subtracting the background luminescence (no kinase control) from the measured luminescence.
-
Normalize the data to the vehicle control (100% activity).
-
Plot the percentage of kinase activity against the logarithm of the this compound concentration.
-
Determine the EC₅₀ (concentration for 50% activation) or the percent activation at a specific concentration for each kinase.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the context of this compound activity and the methodology for its assessment, the following diagrams are provided.
Caption: The cAMP/PKA signaling pathway activated by this compound.
Caption: Experimental workflow for assessing kinase activator selectivity.
Conclusion
This compound is a valuable tool for specifically activating PKA and dissecting its role in cellular signaling. Its demonstrated selectivity over PKG is a significant advantage over other cAMP analogs like 8-pCPT-cAMP.[2] However, the lack of comprehensive cross-reactivity data against a broader kinome panel is a limitation. The provided experimental protocol offers a framework for researchers to generate this crucial data, enabling a more complete understanding of the compound's selectivity profile and ensuring more robust and reliable experimental outcomes. For drug development professionals, conducting such profiling is an essential step in preclinical characterization to identify potential off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterization of Sp-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole- 3',5'-monophosphorothioate (this compound) as a potent and specific activator of cyclic-AMP-dependent protein kinase in cell extracts and intact cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of Sp-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole- 3',5'-monophosphorothioate (this compound) as a potent and specific activator of cyclic-AMP-dependent protein kinase in cell extracts and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Sp-5,6-DCl-cBIMPS and Dibutyryl-cAMP: A Guide for Researchers
In the realm of cyclic AMP (cAMP) signaling research, the use of cell-permeable cAMP analogs is indispensable for elucidating the downstream effects of this crucial second messenger. Among the plethora of available compounds, Sp-5,6-DCl-cBIMPS and dibutyryl-cAMP (dbcAMP) are two commonly employed agents for activating cAMP-dependent protein kinase (PKA). This guide provides a comprehensive, data-driven comparison of these two analogs to assist researchers, scientists, and drug development professionals in selecting the most appropriate tool for their experimental needs.
Executive Summary
This compound emerges as a superior PKA activator in terms of specificity, potency, and metabolic stability. Unlike dibutyryl-cAMP, it directly activates PKA without the need for intracellular metabolism and is highly resistant to degradation by phosphodiesterases (PDEs). A significant drawback of dibutyryl-cAMP is its hydrolysis into cAMP and butyrate (B1204436), the latter of which can induce off-target effects, primarily through the inhibition of histone deacetylases (HDACs). For experiments requiring precise and sustained PKA activation without confounding variables, this compound is the recommended choice.
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative and qualitative differences between this compound and dibutyryl-cAMP.
| Feature | This compound | Dibutyryl-cAMP (dbcAMP) | Reference |
| Mechanism of Action | Direct PKA Activator | Prodrug, requires intracellular hydrolysis to cAMP | [1] |
| PKA Activation | Potent activator of PKA type I and II | Activates cAMP-dependent protein kinases | [1] |
| Effective Concentration | Micromolar (µM) range | Millimolar (mM) range | [1] |
| Metabolic Byproducts | None | Butyrate (potential HDAC inhibitor) | [1] |
| Resistance to PDEs | High; sustained PKA activation | Low (resulting cAMP is degraded by PDEs) | [1][2] |
| Specificity | High; directly targets PKA | Lower; potential for butyrate-induced off-target effects | [1] |
| Cell Permeability | Good | Excellent (due to butyryl groups) | [1][3] |
| Metabolic Side Effects | None reported | Potential for altered gene expression via HDAC inhibition | [1] |
Signaling Pathway and Mechanism of Action
The primary target for both this compound and dibutyryl-cAMP is the activation of the cAMP signaling pathway, culminating in the activation of PKA. However, their points of intervention and metabolic fates differ significantly, as illustrated in the diagram below.
Experimental Protocols
Below are detailed methodologies for key experiments to compare the efficacy and specificity of this compound and dibutyryl-cAMP.
In Vitro PKA Activation Assay
This assay directly measures the ability of the compounds to activate purified PKA in a cell-free system.
Materials:
-
Purified recombinant PKA catalytic subunit
-
PKA substrate peptide (e.g., Kemptide)
-
[γ-³²P]ATP
-
Kinase buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound and dibutyryl-cAMP stock solutions
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter and vials
Procedure:
-
Prepare a reaction mixture containing kinase buffer, PKA substrate peptide, and varying concentrations of either this compound or dibutyryl-cAMP.
-
Add the purified PKA enzyme to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction for 10-30 minutes at 30°C.
-
Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Plot the PKA activity against the concentration of the activator to determine the EC50 value for each compound.
Cellular PKA Activation Assay (Western Blot for Phospho-CREB)
This assay assesses the ability of the compounds to activate PKA in intact cells by measuring the phosphorylation of a known PKA substrate, CREB.
Materials:
-
Cultured cells of interest (e.g., HEK293, PC12)
-
This compound and dibutyryl-cAMP
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay reagent
-
Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Plate cells and grow to 70-80% confluency.
-
Treat cells with a range of concentrations of this compound or dibutyryl-cAMP for a specified time (e.g., 30 minutes).
-
Wash cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the cell lysates using a BCA assay.
-
Perform SDS-PAGE and Western blotting with antibodies against phospho-CREB and total CREB.
-
Quantify band intensities and normalize the phospho-CREB signal to the total CREB signal.
-
Compare the dose-response of the two compounds.
Phosphodiesterase (PDE) Resistance Assay
This assay determines the susceptibility of the cAMP analogs to hydrolysis by PDEs.
Materials:
-
Purified PDE enzyme (e.g., PDE4)
-
This compound and dibutyryl-cAMP (or cAMP generated from it)
-
[³H]-cAMP as a tracer
-
Assay buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)
-
Snake venom nucleotidase
-
Anion-exchange chromatography column
-
Scintillation counter
Procedure:
-
Incubate the cAMP analog with the purified PDE enzyme in the assay buffer.
-
At various time points, terminate the reaction (e.g., by boiling).
-
Add snake venom nucleotidase to convert the resulting AMP to adenosine (B11128).
-
Separate the remaining cAMP from the adenosine product using anion-exchange chromatography.
-
Quantify the amount of [³H]-cAMP remaining using a scintillation counter.
-
Calculate the rate of hydrolysis for each compound. This compound is expected to show minimal to no hydrolysis.[2]
Mandatory Visualizations
Experimental Workflow
The following diagram outlines a generalized workflow for comparing the effects of this compound and dibutyryl-cAMP in cell-based assays.
Logical Relationship: A Tale of Two Activators
The fundamental differences in the mechanism of action between this compound and dibutyryl-cAMP are summarized in the following logical diagram.
Conclusion
The choice between this compound and dibutyryl-cAMP should be guided by the specific requirements of the experiment. For studies demanding high specificity, sustained PKA activation, and minimal off-target effects, this compound is the demonstrably superior choice. While dibutyryl-cAMP offers excellent cell permeability, the confounding effects of its butyrate byproduct warrant careful consideration and appropriate controls. By understanding the distinct properties of these two widely used cAMP analogs, researchers can enhance the rigor and reliability of their investigations into cAMP/PKA signaling.
References
Unveiling the Precision of Sp-5,6-DCl-cBIMPS: A Guide to its Site-Selectivity for PKA Type II
For researchers, scientists, and professionals in drug development, the targeted modulation of protein kinase A (PKA) isoforms is a critical aspect of designing specific therapeutic interventions. This guide provides a comprehensive comparison of Sp-5,6-DCl-cBIMPS, confirming its site-selectivity for the type II isoform of PKA, supported by robust experimental data and detailed protocols.
Sp-5,6-dichloro-1-β-D-ribofuranosylbenzimidazole-3',5'-monophosphorothioate (this compound) is a potent and membrane-permeable activator of cAMP-dependent protein kinases (PKA). Experimental evidence demonstrates its preferential activation of PKA type II over type I, a characteristic that makes it a valuable tool for dissecting PKA isoform-specific signaling pathways.
Comparative Analysis of PKA Activation
The site-selectivity of this compound for PKA type II has been quantified using fluorescence anisotropy screening assays. The data presented below summarizes the half-maximal effective concentration (EC50) required for the activation of PKA type Iα (RIα) and type IIβ (RIIβ) holoenzymes, highlighting the superior potency of this compound towards the type II isoform.
| Compound | PKA RIα EC50 (nM) | PKA RIIβ EC50 (nM) | Selectivity Ratio (RIα/RIIβ) |
| This compound | 344 | 83 | 4.1 |
| 8-CPT-cAMP | 33 | 149 | 0.2 |
| 6-Phe-cAMP | 92 | 20 | 4.6 |
Data sourced from a fluorescence anisotropy screening assay.[1]
PKA Signaling and Isoform Differentiation
The distinct subcellular localization of PKA type I and type II isoforms, largely governed by A-Kinase Anchoring Proteins (AKAPs), underpins their differential roles in cellular signaling. The ability of this compound to selectively activate PKA type II allows for the targeted investigation of pathways regulated by this specific isoform.
Experimental Workflow for Determining PKA Isoform Selectivity
The site-selectivity of cAMP analogs like this compound can be determined through a systematic experimental workflow. A fluorescence anisotropy-based assay is a robust method for quantifying the activation of PKA holoenzymes.
Logical Framework of this compound Action
The preferential activation of PKA type II by this compound is a result of its specific interaction with the regulatory subunits of this isoform, leading to the dissociation of the catalytic subunits and subsequent phosphorylation of target substrates.
Experimental Protocols
Fluorescence Anisotropy Assay for PKA Isoform Selectivity
This protocol is adapted from established methods for determining the potency and selectivity of PKA activators.[1]
1. Reagent Preparation:
- Prepare a stock solution of this compound in DMSO.
- Reconstitute purified, recombinant human PKA RIα and RIIβ holoenzymes in assay buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM DTT, pH 7.5).
- Prepare a solution of a fluorescently labeled PKA peptide substrate (e.g., fluorescein-labeled IP20).
2. Assay Procedure:
- Perform serial dilutions of this compound in assay buffer to create a range of concentrations.
- In a 384-well microplate, add the PKA holoenzyme (RIα or RIIβ) and the fluorescent peptide substrate to each well.
- Add the diluted this compound or a vehicle control to the wells.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding and activation to reach equilibrium.
3. Data Acquisition and Analysis:
- Measure the fluorescence anisotropy of each well using a suitable plate reader.
- Plot the change in fluorescence anisotropy as a function of the this compound concentration.
- Fit the data to a dose-response curve to determine the EC50 value for each PKA isoform.
- Calculate the selectivity ratio by dividing the EC50 for PKA RIα by the EC50 for PKA RIIβ.
Synergistic Activation of PKA Type II in Intact Cells
This approach, demonstrated in T84 colonic epithelial cells, utilizes pairs of site-selective cAMP analogs to confirm the targeted activation of PKA type II.
1. Cell Culture and Preparation:
- Culture T84 cells to form confluent monolayers.
- Mount the monolayers in Ussing chambers for short-circuit current (Isc) measurements, an indicator of chloride secretion which is regulated by PKA.
2. Experimental Treatment:
- Add a site A-selective cAMP analog (e.g., N6-phenyl-cAMP) at varying concentrations to the basolateral side of the cell monolayer.
- In a parallel set of experiments, pre-incubate the cells with a fixed concentration of the site B-selective analog, this compound, before adding the site A-selective analog.
3. Data Analysis:
- Measure the change in Isc in response to the cAMP analogs.
- The synergistic increase in Isc in the presence of both analogs, with this compound targeting site B of the type II isoform, confirms its selective action in a cellular context.
Conclusion
The experimental data unequivocally supports the site-selectivity of this compound for PKA type II. With a 4.1-fold higher potency for the RIIβ isoform compared to RIα, this compound serves as a precise tool for researchers investigating the specific roles of PKA type II in health and disease. The provided protocols offer a framework for independently verifying these findings and for utilizing this compound in further studies of PKA-mediated signaling.
References
A Head-to-Head Battle of cAMP Analogs: Sp-5,6-DCl-cBIMPS Eclipses 8-CPT-cAMP in Specificity and Potency for PKA-Centric Research
For researchers navigating the complex landscape of cyclic AMP (cAMP) signaling, the choice of chemical tools is paramount. This guide provides a comprehensive evaluation of two widely used cAMP analogs, Sp-5,6-DCl-cBIMPS and 8-CPT-cAMP, demonstrating the clear advantages of this compound for applications demanding precise activation of cAMP-dependent protein kinase (PKA).
In the realm of signal transduction research, cAMP analogs are indispensable for dissecting the downstream effects of this ubiquitous second messenger. While both this compound and 8-CPT-cAMP are utilized to mimic the effects of endogenous cAMP, a closer examination of their pharmacological profiles reveals critical differences that can significantly impact experimental outcomes and their interpretation. This comparison guide, tailored for researchers, scientists, and drug development professionals, highlights the superior performance of this compound in terms of specificity, potency, and metabolic stability, supported by experimental data.
Unmasking the Superior Selectivity of this compound
The primary advantage of this compound lies in its remarkable specificity for PKA. Unlike 8-CPT-cAMP, which exhibits broad activity across multiple signaling molecules, this compound allows for the targeted investigation of PKA-mediated pathways without the confounding influence of other effectors.
Table 1: Comparative Selectivity Profile
| Target | This compound | 8-CPT-cAMP | Key Takeaway |
| cAMP-Dependent Protein Kinase (PKA) | Potent and specific activator[1][2] | Potent activator | Both compounds activate PKA. |
| cGMP-Dependent Protein Kinase (cGMP-PK) | No significant activation[1][2] | Potent activator[1][2] | This compound allows for the clear distinction between cAMP and cGMP signaling pathways. |
| Exchange Protein Directly Activated by cAMP (Epac) | Not a primary target | Activator | 8-CPT-cAMP's activation of Epac can introduce ambiguity in studies focused on PKA. |
| Phosphodiesterases (PDEs) | Not significantly hydrolyzed[1][2] | Potent inhibitor of several PDE isozymes | The metabolic stability of this compound ensures sustained and predictable PKA activation. |
This differential selectivity is crucial for accurately attributing cellular responses to PKA activation. The ability of this compound to distinguish between PKA and cGMP-PK signaling pathways is a significant advantage in numerous research contexts.[1][2]
Enhanced Potency and Cellular Efficacy
Experimental evidence consistently demonstrates the superior potency of this compound in cell-based assays. This is attributed to its higher lipophilicity, which facilitates better membrane permeability, and its resistance to degradation by phosphodiesterases (PDEs).
VASP Phosphorylation in Human Platelets
A key indicator of PKA activity in platelets is the phosphorylation of the vasodilator-stimulated phosphoprotein (VASP). Studies have shown that this compound is more effective than 8-pCPT-cAMP at inducing VASP phosphorylation.[1][2][3]
Table 2: VASP Phosphorylation in Intact Human Platelets
| Compound | Concentration | Observation | Reference |
| This compound | 0.5 mM | Time-dependent increase in 50 kDa phospho-VASP | [3] |
| 8-pCPT-cAMP | 1 mM | Time-dependent increase in 50 kDa phospho-VASP | [3] |
Note: While both induce phosphorylation, the referenced study highlights the greater effectiveness of this compound.[1][2]
References
- 1. Characterization of Sp-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole- 3',5'-monophosphorothioate (this compound) as a potent and specific activator of cyclic-AMP-dependent protein kinase in cell extracts and intact cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of Sp-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole- 3',5'-monophosphorothioate (this compound) as a potent and specific activator of cyclic-AMP-dependent protein kinase in cell extracts and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Sp-5,6-DCl-cBIMPS: A Comprehensive Guide
For Immediate Reference: Sp-5,6-DCl-cBIMPS and materials contaminated with it must be treated as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular solid waste streams. Adherence to stringent disposal protocols is paramount for ensuring laboratory safety and regulatory compliance. This guide provides detailed procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Waste Characterization and Segregation
Due to its chlorinated benzimidazole (B57391) structure, this compound must be managed as a hazardous waste. Proper segregation is the foundational step in a compliant disposal process.
| Waste Stream | Description | Recommended Container |
| Solid Waste | Unused or expired solid compound, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and any other solid materials that have come into direct contact with the compound. | A clearly labeled, sealable, and chemically resistant container designated for "Chlorinated Solid Hazardous Waste." |
| Liquid Waste | Solutions containing the compound (e.g., in DMSO or water), as well as the first rinse from cleaning contaminated glassware.[1] | A clearly labeled, sealable, and chemically resistant container designated for "Chlorinated Liquid Hazardous Waste." Never mix with non-chlorinated solvent waste. |
| Sharps Waste | Any contaminated needles, syringes, or other sharp objects. | A designated, puncture-proof sharps container clearly labeled as "Hazardous Sharps Waste." |
Step-by-Step Disposal Protocol
-
Personal Protective Equipment (PPE): Before handling any waste, ensure appropriate PPE is worn, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Segregate at the Source: As waste is generated, immediately place it into the correct, clearly labeled waste container.
-
Solid Waste Handling:
-
Carefully transfer any unused solid this compound into the designated "Chlorinated Solid Hazardous Waste" container.
-
Place all contaminated disposables, such as weighing paper, pipette tips, and gloves, into the same container.
-
-
Liquid Waste Handling:
-
Collect all solutions containing this compound in the designated "Chlorinated Liquid Hazardous Waste" container.
-
Rinse contaminated glassware with a small amount of an appropriate solvent (e.g., ethanol (B145695) or acetone) and collect the first rinse as hazardous waste. Subsequent rinses with soap and water can typically be disposed of down the drain, but consult your institution's specific guidelines.
-
-
Sharps Waste:
-
Immediately place any contaminated sharps into the designated "Hazardous Sharps Waste" container to prevent accidental punctures.
-
-
Container Management:
-
Keep all waste containers securely sealed when not in use.
-
Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials.
-
-
Final Disposal:
-
Arrange for the collection and disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Ensure all containers are properly labeled according to regulatory requirements (e.g., EPA, DOT) before pickup.
-
Experimental Protocol: Assay for cAMP-Dependent Protein Kinase (PKA) Activation
The following is a generalized protocol for assessing the activation of PKA by this compound, based on methodologies described in the literature.[2]
Objective: To determine the concentration-dependent activation of PKA by this compound in cell extracts or with purified enzyme.
Materials:
-
Purified PKA or cell lysate containing PKA
-
This compound stock solution (e.g., in DMSO)
-
PKA substrate peptide (e.g., Kemptide)
-
[γ-³²P]ATP
-
Kinase buffer (e.g., 50 mM MOPS, pH 7.0, 10 mM MgCl₂, 1 mM DTT, 0.1 mM EGTA)
-
Phosphocellulose paper
-
Scintillation fluid and counter
-
Stop solution (e.g., 75 mM phosphoric acid)
Procedure:
-
Prepare a series of dilutions of this compound in the kinase buffer to achieve the desired final concentrations.
-
In a microcentrifuge tube, combine the kinase buffer, PKA enzyme/lysate, and the PKA substrate peptide.
-
Add the diluted this compound or a vehicle control (DMSO) to the reaction tubes and pre-incubate for 5-10 minutes at 30°C.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-20 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper and immediately placing the paper into the stop solution.
-
Wash the phosphocellulose papers several times with the stop solution to remove unincorporated [γ-³²P]ATP.
-
Allow the papers to dry, then add scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the PKA activity for each concentration of this compound and plot the results to determine the activation constant (Ka).
Quantitative Data Summary
| Parameter | Value | Source |
| PKA Activation Constant (Ka) | 30 nM | Abcam |
| PKG Activation Constant (Ka) | 10 µM | Abcam |
Signaling Pathway and Experimental Workflow
This compound acts as a direct activator of cAMP-dependent protein kinase (PKA). Due to its high membrane permeability, it can be applied to intact cells to study downstream PKA-mediated events.
Caption: Activation of PKA by this compound.
The experimental workflow for assessing PKA activation follows a logical progression from sample preparation to data analysis.
Caption: Experimental workflow for PKA activation assay.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Characterization of Sp-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole- 3',5'-monophosphorothioate (this compound) as a potent and specific activator of cyclic-AMP-dependent protein kinase in cell extracts and intact cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound BIOLOG Life Science Institute [biolog.de]
Safeguarding Your Research: Essential PPE and Handling Protocols for Sp-5,6-DCl-cBIMPS
For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling Sp-5,6-DCl-cBIMPS. Adherence to these protocols is essential for ensuring personal safety and maintaining a compliant laboratory environment.
This compound is a potent and specific activator of cAMP-dependent protein kinases (cAMP-PK) and is noted for its high lipophilicity and membrane permeability, making it effective in intact cell studies.[1][2] While a specific Safety Data Sheet (SDS) is not publicly available, the chemical nature and biological activity of this compound necessitate stringent safety precautions. All handling should be performed under the assumption that the compound is hazardous.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent accidental exposure through skin contact, inhalation, or ingestion.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1-rated | Protects against splashes of solutions containing this compound. |
| Hand Protection | Nitrile Gloves | Double-gloving recommended | Provides a barrier against skin contact. Double-gloving is a best practice when handling potent compounds. |
| Body Protection | Laboratory Coat | Fully buttoned | Prevents contamination of personal clothing. |
| Respiratory Protection | Not generally required for handling small quantities in a well-ventilated area. | Use in a certified chemical fume hood. | A fume hood provides primary containment to prevent inhalation of any aerosols or fine powders. |
Operational Plan: Step-by-Step Handling Procedures
This section outlines the procedural workflow for the safe handling of this compound from receipt to disposal.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: The compound should be stored at -20°C in a clearly labeled, sealed container.[3]
-
Inventory: Maintain an accurate inventory of the compound, documenting amounts used and disposal dates.
Preparation of Solutions
-
Designated Area: All weighing and solution preparation should be conducted in a designated area within a certified chemical fume hood to minimize exposure risks.
-
Weighing:
-
Wear all required PPE.
-
Carefully weigh the desired amount of the powdered compound.
-
Clean the weighing area and spatula thoroughly after use.
-
-
Dissolving:
-
Add the appropriate solvent (e.g., DMSO, water) to the powder.
-
Cap the vial and vortex or sonicate until the compound is fully dissolved.
-
Experimental Use
-
Cell Culture and Assays:
-
When adding the compound to cell cultures or assays, handle the stock solutions within the fume hood.
-
Exercise caution to avoid splashes and aerosols.
-
All treated cell culture plates and labware should be considered contaminated.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Stream | Description | Disposal Container |
| Solid Waste | Unused or expired solid compound, contaminated gloves, weighing papers, and other disposable lab supplies. | Labeled, sealed, and chemically resistant container for "Chlorinated Solid Hazardous Waste." |
| Liquid Waste | Unused stock solutions, and the first rinse of contaminated glassware. | Labeled, sealed, and chemically resistant container for "Chlorinated Liquid Hazardous Waste." Do not mix with non-chlorinated solvent waste. |
| Sharps Waste | Contaminated pipette tips, needles, and syringes. | Designated, puncture-proof sharps container labeled "Hazardous Sharps Waste." |
| Contaminated Labware | Glassware and other reusable lab items that have come into contact with the compound. | Decontaminate by rinsing with a suitable solvent, collecting the rinse as liquid waste. Then wash thoroughly with soap and water. |
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Spill: For a small spill, absorb the material with an inert absorbent, place it in a sealed container for hazardous waste disposal, and decontaminate the area. For a large spill, evacuate the area and contact your institution's environmental health and safety department.
Visualized Workflows and Pathways
To further clarify the procedural and logical relationships in handling this compound, the following diagrams are provided.
Caption: A step-by-step workflow for the safe handling of this compound.
Caption: Key properties of this compound and the resulting safety requirements.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Characterization of Sp-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole- 3',5'-monophosphorothioate (this compound) as a potent and specific activator of cyclic-AMP-dependent protein kinase in cell extracts and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound BIOLOG Life Science Institute [biolog.de]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
